molecular formula C11H14FNO B1371856 4-(4-Fluorophenyl)oxan-4-amine

4-(4-Fluorophenyl)oxan-4-amine

Cat. No.: B1371856
M. Wt: 195.23 g/mol
InChI Key: FWBLYJGNTBGREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)oxan-4-amine (CAS 870846-04-1) is a chemical compound with the molecular formula C11H14FNO and an average mass of 195.23 g/mol . This amine-containing tetrahydropyran (oxane) derivative serves as a valuable building block in medicinal chemistry and drug discovery research. Its molecular structure, which features a fluorophenyl group, is commonly utilized in the design and synthesis of more complex molecules for biological screening . The compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a versatile synthetic intermediate in developing novel pharmacologically active agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBLYJGNTBGREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emerging Role of 4-(4-Fluorophenyl)oxan-4-amine in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with the potential to modulate central nervous system (CNS) targets is a cornerstone of modern neuropharmacology. Within this landscape, the 4-aryl-oxan-4-amine scaffold has emerged as a promising structural motif. This technical guide delves into the core attributes of a specific exemplar, 4-(4-Fluorophenyl)oxan-4-amine, providing a forward-looking analysis of its potential in CNS drug discovery. While direct extensive research on this particular molecule is nascent, this document synthesizes data from structurally related compounds to build a scientifically grounded perspective on its synthesis, potential mechanisms of action, and prospective therapeutic applications. We will explore the significance of its constituent chemical features—the 4-fluorophenyl group and the oxan-4-amine core—in the context of designing CNS-active agents. This guide aims to serve as a foundational resource for researchers interested in exploring this and related chemical spaces for the development of next-generation neurological therapeutics.

Introduction: The Rationale for 4-(4-Fluorophenyl)oxan-4-amine in CNS Research

The development of drugs targeting the CNS is fraught with challenges, including the need for blood-brain barrier (BBB) penetration, target specificity, and favorable safety profiles. The strategic design of small molecules that can navigate this complex biological environment is therefore of paramount importance. The structure of 4-(4-Fluorophenyl)oxan-4-amine presents a compelling combination of functionalities that are frequently associated with CNS-active compounds.

The 4-fluorophenyl moiety is a common substituent in CNS drug candidates. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its electron-withdrawing nature can influence the pKa of the amine group, potentially modulating receptor interactions and pharmacokinetic properties. The presence of a fluorine-containing cyclic structure has been observed to increase the rate of utilization by enzymes such as monoamine oxidase (MAO), which are critical in neurotransmitter metabolism.

The oxan-4-amine core provides a three-dimensional structure that can be crucial for specific binding to CNS targets. The saturated heterocyclic ring system can offer improved physicochemical properties, such as solubility and lipophilicity, which are key determinants of BBB permeability. The primary amine serves as a key interaction point, capable of forming hydrogen bonds or salt bridges with biological targets.

This guide will proceed to deconstruct the potential of 4-(4-Fluorophenyl)oxan-4-amine, starting with its synthesis and moving through to its hypothetical pharmacological profile based on the established activities of analogous structures.

Synthetic Pathways and Physicochemical Properties

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic approach would disconnect the molecule at the C-N bond, suggesting a precursor ketone, 4-(4-fluorophenyl)oxan-4-one, which could be synthesized from simpler starting materials.

Generalized Synthetic Workflow:

G start Commercially Available Starting Materials step1 Synthesis of 4-(4-fluorophenyl)oxan-4-one start->step1 e.g., Grignard reaction with a protected oxanone step2 Reductive Amination step1->step2 Formation of imine/oxime followed by reduction product 4-(4-Fluorophenyl)oxan-4-amine step2->product e.g., NaBH3CN, H2/Pd-C G compound 4-(4-Fluorophenyl)oxan-4-amine target1 Monoamine Transporters (DAT, SERT, NET) compound->target1 target2 Sigma Receptors (σ1, σ2) compound->target2 target3 Neuronal Ion Channels compound->target3 effect1 Modulation of Neurotransmitter Levels target1->effect1 effect2 Neuromodulation target2->effect2 effect3 Alteration of Neuronal Excitability target3->effect3 outcome Potential Therapeutic Effects in CNS Disorders effect1->outcome effect2->outcome effect3->outcome G start Synthesis and Characterization step1 In Vitro Profiling start->step1 step2 ADME-Tox Profiling step1->step2 sub1 Binding Assays (e.g., for DAT, SERT, σ receptors) Functional Assays (e.g., uptake inhibition, Ca2+ flux) step1->sub1 step3 In Vivo Efficacy Models step2->step3 sub2 Metabolic Stability (microsomes, hepatocytes) BBB Permeability (e.g., PAMPA, in vivo microdialysis) Cytotoxicity Assays step2->sub2 end Lead Optimization and Candidate Selection step3->end sub3 Behavioral Models (e.g., forced swim test, elevated plus maze) Disease-specific Models (e.g., models of neurodegeneration or psychosis) step3->sub3

Physicochemical Profiling: Hydrogen Bonding Dynamics of 4-(4-Fluorophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profile of 4-(4-Fluorophenyl)oxan-4-amine , focusing on its hydrogen bonding capabilities, structural dynamics, and implications for medicinal chemistry.

Executive Summary

4-(4-Fluorophenyl)oxan-4-amine (Synonym: 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-amine) represents a critical scaffold in modern drug discovery, often utilized as a bioisostere for 4-phenylcyclohexylamine or 4-phenylpiperidine moieties. Its value lies in the tetrahydropyran (THP) ring's ability to lower lipophilicity (LogP) while introducing a specific hydrogen bond acceptor vector via the ether oxygen.[1]

For researchers in lead optimization, the hydrogen bond (H-bond) profile of this molecule is dynamic, heavily dependent on the protonation state of the primary amine at physiological pH.

Quick Reference: H-Bond Count
StatepH ContextH-Bond Donors (HBD)H-Bond Acceptors (HBA)
Neutral (Free Base) pH > 102 (–NH₂)2 (N + O)*
Physiological pH 7.43 (–NH₃⁺)1 (Ether O)

*Note: The fluorine atom is excluded from standard Lipinski counts but acts as a weak electrostatic acceptor in specific binding pockets (see Section 2.3).

Structural Deconstruction & H-Bond Audit

To accurately profile the molecule, we must audit its three functional domains: the Geminal Amine , the Oxane (THP) Core , and the Fluorophenyl Tail .

The Primary Amine (–NH₂)

The amine at position 4 is the primary driver of polarity.

  • Neutral State: It contributes 2 Donors (the hydrogen atoms) and 1 Acceptor (the nitrogen lone pair).

  • Physiological State: Due to the inductive effect of the geminal phenyl ring, the pKa of this amine is estimated between 9.0 and 9.5 . Consequently, at blood pH (7.4), the molecule exists predominantly as the ammonium cation (–NH₃⁺). In this state, the nitrogen lone pair is occupied by a proton, extinguishing its acceptor capacity and increasing the donor count to 3 .

The Oxane (Tetrahydropyran) Ring

The cyclic ether oxygen is a permanent Hydrogen Bond Acceptor .

  • Strength: Unlike open-chain ethers, the steric constraints of the ring can limit the accessibility of the oxygen lone pairs. However, it remains a robust acceptor (HBA = 1) crucial for water solubility and interacting with backbone amides in protein targets.

  • Bioisosterism: This oxygen is the key differentiator from a cyclohexyl ring, lowering cLogP by approximately 1.0–1.5 units and improving metabolic stability.

The Fluorine Debate

In standard high-throughput screening filters (e.g., Lipinski’s Rule of 5), organic fluorine is not counted as a hydrogen bond acceptor.

  • Advanced View: Quantum mechanical studies and CSD (Cambridge Structural Database) surveys suggest fluorine acts as a weak acceptor, particularly when interacting with strong donors (like –OH or –NH) in hydrophobic pockets.

  • Recommendation: For docking simulations, treat F as a weak electrostatic acceptor; for ADME filtering, exclude it from the HBA count.

Visualization: Molecular Connectivity & H-Bond Map

The following diagram illustrates the functional vectors of the molecule in its neutral state.

MoleculeMap Fig 1. H-Bond Vector Map of 4-(4-Fluorophenyl)oxan-4-amine (Neutral State). Core Oxane (THP) Core Amine 4-Amine (-NH2) Core->Amine Geminal Substitution Phenyl 4-Fluorophenyl Core->Phenyl Geminal Substitution HBA_Ether HBA: 1 (Ring Oxygen) Core->HBA_Ether Position 1 HBD_Amine HBD: 2 (N-H bonds) Amine->HBD_Amine HBA_Amine HBA: 1 (N Lone Pair) Amine->HBA_Amine HBA_Fluoro HBA: Weak/Null (Fluorine) Phenyl->HBA_Fluoro Para Position

Pharmacokinetic Implications

Understanding the H-bond count is only useful when applied to pharmacokinetics (PK).

Blood-Brain Barrier (BBB) Permeability

This scaffold is frequently used in CNS-active programs (e.g., opioid receptors, monoamine transporters).

  • Rule: CNS penetration generally requires HBD < 3 and HBA < 6.

  • Analysis: With HBD=2 (neutral) or 3 (cationic), this molecule sits at the threshold of BBB permeability. The introduction of the THP oxygen (HBA) increases polarity, potentially reducing passive diffusion compared to a pure carbocycle, but the fluorination helps offset this by increasing lipophilicity and metabolic resistance.

Solubility & Solvation

The geminal disubstitution (Amine + Phenyl) creates a "solvation shadow." While the amine and ether oxygen attract water, the bulky phenyl group shields the core. The protonated amine (–NH₃⁺) provides the primary solvation driving force, ensuring high aqueous solubility at gastric pH.

Experimental Validation Protocols

To empirically verify the H-bond capacity and pKa, the following workflow is recommended.

Protocol: 1H-NMR Titration for pKa Determination

This experiment determines the pH at which the H-bond donor count shifts from 3 to 2.

  • Preparation: Dissolve 5 mg of the compound in 500 µL of D₂O/DMSO-d6 mixture.

  • Titration: Adjust pH using NaOD/DCl solutions from pH 2 to 12.

  • Observation: Monitor the chemical shift of the alpha-protons (on the THP ring adjacent to the quaternary center).

  • Calculation: Plot chemical shift (

    
    ) vs. pH. The inflection point represents the pKa.
    
Protocol: Solvatochromic H-Bond Basicity Measurement

To measure the strength of the ether oxygen acceptor:

  • Probe: Use 4-nitrophenol as a UV-Vis probe.

  • Solvent: Dissolve compound in non-H-bonding solvent (e.g., CCl₄ or Cyclohexane).

  • Measurement: Add probe. A bathochromic shift (red shift) in the phenol's UV absorption correlates to the H-bond acceptor basicity (

    
    ) of the ether oxygen.
    

Workflow Fig 2. Experimental Workflow for Validating H-Bond Parameters. cluster_pKa Step 1: pKa & Ionization State cluster_Hbond Step 2: H-Bond Strength Start Start: Compound Characterization NMR 1H-NMR Titration (D2O/DMSO) Start->NMR Calc Determine pKa (Inflection Point) NMR->Calc State Define Dominant Species (Neutral vs Cationic) Calc->State UV Solvatochromic Assay (4-Nitrophenol Probe) State->UV Beta Calculate Abraham's Beta (Acceptor Strength) UV->Beta

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Champagne, P. A., et al. (2015). Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. Synthesis, 47(03), 306-322.

  • Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Fluorine. Chemical Communications, (16), 1834-1835.

  • PubChem Database. (2024). Compound Summary for CID 419223: 4-Aminotetrahydropyran (Scaffold Reference). National Center for Biotechnology Information.

Sources

Methodological & Application

Reagents for coupling 4-(4-Fluorophenyl)oxan-4-amine with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling of 4-(4-Fluorophenyl)oxan-4-amine with Carboxylic Acids

Part 1: Strategic Overview

The Challenge: The Quaternary Carbon Barrier Coupling 4-(4-Fluorophenyl)oxan-4-amine (4-F-Ph-THP-amine) presents a classic but formidable challenge in medicinal chemistry: nucleophilic attack by a primary amine attached to a quaternary carbon.

Unlike standard primary amines, the nitrogen atom in this scaffold is shielded by:

  • The Tetrahydropyran (Oxan) Ring: A cyclic, conformationally restricted alkyl chain.[1]

  • The 4-Fluorophenyl Group: A bulky aromatic substituent that creates significant steric occlusion and electronic deactivation (via inductive withdrawal), reducing the nucleophilicity of the amine lone pair.[1]

Standard reagents (EDC/NHS, DCC) often result in stalled reactions, low conversion, or high rates of activated ester hydrolysis (due to slow amine attack). Successful coupling requires reagents that generate highly reactive electrophilic species capable of overcoming this steric wall.[1]

Reagent Selection Matrix

FeatureHATU / HOAt T3P (Propylphosphonic Anhydride) Acid Chloride (via (COCl)₂)
Mechanism O-At Active Ester (Fast Kinetics)Mixed Anhydride (High Driving Force)Acyl Chloride (Max Electrophilicity)
Steric Tolerance Excellent (Gold Standard)Very Good Superior (Brute Force)
Epimerization Risk Low (with base control)Very LowHigh (if acid is chiral/labile)
Purification Requires Chromatography (remove urea/HOAt)Aqueous Wash (Water soluble byproducts)Evaporation/Wash
Scalability Moderate (High Cost/Explosive risk)High (Safe, Green)High
Recommendation Primary Choice for Discovery Primary Choice for Scale-up Backup for Failed Couplings

Part 2: Detailed Protocols

Protocol A: The "Gold Standard" (HATU-Mediated Coupling)

Best for: Initial discovery, milligram-scale synthesis, and valuable carboxylic acids.

Mechanism: HATU generates an O-(7-azabenzotriazol-1-yl) active ester. The "Aza" nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (hydrogen bonding to the incoming amine), accelerating the rate of coupling by orders of magnitude compared to HBTU/HOBt.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-(4-Fluorophenyl)oxan-4-amine (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv, Optional but recommended for extreme sterics)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (DCM is often too non-polar for the zwitterionic intermediates).[1]

Step-by-Step Procedure:

  • Activation: In a dried vial under N₂, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 equiv). The solution should turn yellow/orange.[1] Stir for 5–10 minutes to ensure formation of the O-At active ester.

    • Critical Check: If the acid is sterically hindered as well, extend this time to 30 mins.[1]

  • Amine Addition: Add 4-(4-Fluorophenyl)oxan-4-amine (1.2 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours .

    • Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C. Avoid temperatures >60°C to prevent decomposition of HATU into tetramethylguanidinium byproducts.[1]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Sat. NaHCO₃ (2x)

    • Water (1x)

    • Sat. LiCl (2x, removes DMF)

    • Brine (1x)

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.[1]

Protocol B: The "Green & Clean" (T3P-Mediated Coupling)

Best for: Scale-up (>1g), avoiding chromatography, and acids prone to epimerization.

Mechanism: T3P forms a mixed anhydride with the carboxylic acid.[1] The byproduct is a water-soluble phosphonate, allowing for a strictly extractive workup.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 – 5.0 equiv)

  • Solvent: EtOAc, MeTHF, or DMF.

Step-by-Step Procedure:

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc (or MeTHF) (0.2 M).

    • Note: Unlike HATU, T3P allows the "all-in-one" addition, but sequential addition is safer for kinetics.

  • Base Addition: Add Pyridine (4.0 equiv).[1] Cool to 0°C.[1]

  • Reagent Addition: Dropwise add T3P solution (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature. Stir for 12–24 hours.[1]

    • Note: T3P kinetics are slower than HATU.[1] Patience is required.[1]

  • Workup (The "Magic" Step):

    • Add water to quench.[1]

    • Separate layers.[1][2]

    • Wash organic layer with 1M HCl (to remove pyridine/excess amine), then Sat.[1] NaHCO₃, then Brine.[1]

  • Result: Evaporation usually yields pure product without column chromatography.[1]

Protocol C: The "Nuclear Option" (Acid Chloride Generation)

Best for: Failed couplings with HATU/T3P, or extremely unreactive substrates.

Mechanism: Converts the acid to an acid chloride (


), the most reactive electrophile possible.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (2.0 equiv)[1]

  • DMF (Catalytic, 2–3 drops)

  • Solvent: Anhydrous DCM.[1]

Step-by-Step Procedure:

  • Chlorination: Dissolve Carboxylic Acid in dry DCM under N₂. Add catalytic DMF.[1]

  • Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.[1]

  • Stir at RT for 1–2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM (or THF).[1]

  • Coupling: Add the solution of Acid Chloride dropwise to a separate flask containing the 4-(4-Fluorophenyl)oxan-4-amine (1.1 equiv) and Et₃N (3.0 equiv) in DCM at 0°C.

  • Reaction: Stir at RT for 1–2 hours. This reaction is usually instantaneous.[1]

Part 3: Visualization & Logic

Decision Tree for Coupling Conditions

CouplingLogic Start Start: 4-(4-F-Ph)oxan-4-amine + R-COOH CheckChiral Is the Acid (R-COOH) Chiral/Epimerizable? Start->CheckChiral T3P_Path PROTOCOL B: T3P (Low Epimerization Risk) CheckChiral->T3P_Path Yes (High Risk) CheckScale Is Scale > 5g? CheckChiral->CheckScale No (Stable) CheckFail Did Protocol A/B Fail? T3P_Path->CheckFail CheckScale->T3P_Path Yes (Cost/Safety) HATU_Path PROTOCOL A: HATU/HOAt (Max Reactivity, Discovery Scale) CheckScale->HATU_Path No (Speed/Yield) HATU_Path->CheckFail AcidCl_Path PROTOCOL C: Acid Chloride (Oxalyl Chloride/DMF) CheckFail->AcidCl_Path Yes (Low Conv.) End Purify & Isolate CheckFail->End No (Success)

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on substrate chirality, scale, and reactivity.

Part 4: Quality Control & Troubleshooting

Validation Metrics (NMR):

  • 1H NMR: Look for the Amide NH proton.[1] In DMSO-d6, this typically appears as a sharp singlet (or doublet if coupling to adjacent CH) between 8.0 – 9.5 ppm .

  • 19F NMR: The fluorine on the phenyl ring is a built-in handle.[1]

    • Starting Material (Amine): ~ -116 ppm (check specific shift in your solvent).

    • Product (Amide): Distinct shift (usually 1-2 ppm downfield) due to the change in the electronic environment of the nearby quaternary center.[1]

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion (<10%) Steric bulk preventing attack on Active Ester.Switch to Protocol C (Acid Chloride).[1] Heat Protocol A to 50°C.
Guanidinium Byproduct Amine reacted with HATU directly (slow acid activation).[1]Pre-activate acid with HATU/Base for 15 mins before adding amine.[1]
Epimerization Over-activation or excess base.[1]Switch to Protocol B (T3P) and use TMP (Collidine) instead of DIPEA.
Precipitate in Reaction Urea byproduct or poor solubility.[1][3]Dilute reaction.[1][2] If using HATU, the precipitate might be the product (good!); filter and wash.[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Archimica (Euticals). (n.d.).[1] T3P® (Propylphosphonic Anhydride) Application Note. Proprietary Technical Guide. (Referenced via general T3P utility in hindered systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Fluorophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-(4-Fluorophenyl)oxan-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common and not-so-common challenges encountered during the purification of this unique tertiary amine.

The presence of a sterically hindered tertiary amine directly attached to a tetrahydropyran ring and an electron-rich fluorophenyl group presents a unique set of purification challenges. This guide is structured to address these specific issues in a practical, question-and-answer format, divided into a detailed Troubleshooting Guide and a section of Frequently Asked Questions (FAQs).

Troubleshooting Guide: Common Issues in the Purification of 4-(4-Fluorophenyl)oxan-4-amine

This section addresses specific problems you might encounter during your purification workflow. Each issue is followed by a discussion of potential causes and actionable solutions.

Issue 1: My final product is contaminated with a more polar impurity that has a similar Rf to my product on TLC.

Potential Cause: This is a classic sign of contamination with the corresponding alcohol, 4-(4-fluorophenyl)oxan-4-ol. This impurity commonly arises if the synthesis involves the reduction of a ketone precursor, such as 4-(4-fluorophenyl)oxan-4-one, and the reducing agent is not sufficiently chemoselective for the iminium intermediate over the ketone.[1]

Solution:

  • Acid-Base Extraction: The most effective method to separate the basic amine product from the neutral alcohol impurity is through an acid-base extraction.[2][3] The amine will be protonated by an aqueous acid and move into the aqueous layer, leaving the alcohol in the organic layer.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with 1 M aqueous HCl (2-3 times). The amine product will move into the aqueous layer as its hydrochloride salt.

    • Combine the aqueous layers.

    • Wash the combined aqueous layers with the organic solvent one more time to remove any residual neutral impurities.

    • Basify the aqueous layer to a pH of 9-10 with a base like 2 M NaOH or saturated sodium bicarbonate solution. This will deprotonate the amine salt, making it soluble in the organic phase again.[2]

    • Extract the basified aqueous layer with fresh organic solvent (2-3 times).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.

Issue 2: My compound is streaking badly on a silica gel column, leading to poor separation and low recovery.

Potential Cause: The basic amine is interacting strongly with the acidic silanol groups on the surface of the silica gel.[4] This interaction can lead to irreversible adsorption, tailing of peaks, and even degradation of the product.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your product for the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[4]

  • Use a Deactivated Stationary Phase:

    • Amine-Functionalized Silica: This is an excellent option as the stationary phase is already basic, which minimizes the undesirable interactions with the amine product.[4]

    • Basic Alumina: Alumina is a basic stationary phase that can be a good alternative to silica for the purification of amines.[5]

    Experimental Protocol: Column Chromatography on Amine-Functionalized Silica

    • Stationary Phase: Amine-functionalized silica gel.

    • Mobile Phase Selection: Develop a suitable solvent system using TLC on amine-functionalized plates. A good starting point is a gradient of ethyl acetate in hexanes.

    • Column Packing: Pack the column with a slurry of the amine-functionalized silica in the initial, least polar mobile phase.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel ("dry loading"). Carefully apply the dried sample to the top of the column.

    • Elution: Run the column with the selected mobile phase, gradually increasing the polarity if necessary.

    • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: I am observing a less polar impurity that I suspect is a secondary amine byproduct.

Potential Cause: During reductive amination, if ammonia is used as the nitrogen source, the initially formed primary amine can react with another molecule of the ketone starting material to form a secondary amine impurity. This is a common side reaction in reductive aminations.[6]

Solution:

  • Column Chromatography: This is the most practical method to separate the desired tertiary amine from the less polar secondary amine impurity. Due to the difference in polarity, a well-optimized chromatography method should provide good separation. The strategies mentioned in Issue 2 (mobile phase modification or use of a deactivated stationary phase) will also be beneficial here.

  • Recrystallization (as a salt): If the product is a solid, forming a salt (e.g., hydrochloride or tartrate) and recrystallizing may effectively remove the secondary amine impurity, which may have different solubility properties as a salt.[4]

    Data Summary: Typical Elution Order in Normal Phase Chromatography

Compound TypePolarityExpected Elution Order
Secondary Amine ImpurityLess PolarElutes First
4-(4-Fluorophenyl)oxan-4-amine More Polar Elutes Second
4-(4-Fluorophenyl)oxan-4-olVery PolarElutes Last (or streaks)

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying crude 4-(4-Fluorophenyl)oxan-4-amine?

A1: A robust and generally applicable workflow is a two-step process:

  • Acid-Base Extraction: First, perform an acid-base extraction to remove any non-basic impurities, such as the corresponding alcohol.[2][3] This is a highly effective and scalable initial purification step.

  • Column Chromatography: Follow up with column chromatography to separate the target amine from other closely related amine impurities (like the secondary amine) and any remaining starting materials. Using an amine-functionalized silica column is highly recommended to prevent streaking and improve recovery.[4]

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude Mixture Extraction Acid-Base Extraction Crude->Extraction Remove non-basic impurities Chromatography Column Chromatography (Amine-Silica) Extraction->Chromatography Separate amine impurities Pure Pure Product Chromatography->Pure

Caption: A typical two-step purification strategy for 4-(4-Fluorophenyl)oxan-4-amine.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common method. For visualizing amines, you can use a potassium permanganate stain or a ninhydrin stain (though ninhydrin is specific for primary and secondary amines, it can sometimes give a faint color with tertiary amines upon heating).[4] Alternatively, a UV lamp can be used if the impurities are UV-active.

Q3: My compound seems to be degrading on the silica gel column even with triethylamine in the eluent. What are my options?

A3: If your compound is particularly sensitive, you might consider reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid). Your polar amine product will elute earlier than non-polar impurities.[5]

Q4: What analytical techniques are recommended for final purity assessment?

A4: A combination of techniques is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is excellent for quantifying purity and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Diagram: Troubleshooting Decision Tree

TroubleshootingTree Start Crude Product Analysis (TLC/LCMS) ImpurityType What is the main impurity? Start->ImpurityType PolarImpurity More Polar Impurity (e.g., Alcohol) ImpurityType->PolarImpurity Polar SimilarPolarity Similar Polarity (e.g., Secondary Amine) ImpurityType->SimilarPolarity Non-polar/ Similar Streaking Streaking on Silica TLC ImpurityType->Streaking Streaking AcidBase Perform Acid-Base Extraction PolarImpurity->AcidBase Column Column Chromatography SimilarPolarity->Column ModifyColumn Modify Chromatography - Add TEA - Use Amine-Silica - Use Alumina Streaking->ModifyColumn

Caption: A decision tree for selecting a purification strategy based on initial analysis.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts website: [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]

  • Amine workup : r/Chempros - Reddit. (2022). Retrieved from Reddit website: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Retrieved from Biotage website: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from Organic Chemistry Portal: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic Chemistry & Process Research.
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionaliz
  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). Retrieved from American Chemical Society website: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2004).
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2021). PMC.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.
  • Overcoming challenges in the synthesis of sterically hindered anilines. (2025). Benchchem.
  • Synthesis and characterization of impurities in the production process of Lopinavir. (2014). PMC.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.).
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
  • Purification issues : r/chemistry - Reddit. (2016). Retrieved from Reddit website: [Link]

  • Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid. (n.d.). Benchchem.
  • Reductive Amination - Common Conditions. (n.d.). Retrieved from Organic Reaction Mechanisms website: [Link]

Sources

Minimizing side reactions during amination of fluorophenyl oxanones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amination of Fluorophenyl Oxanones

Welcome to the technical support center for the amination of fluorophenyl oxanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the common challenges and side reactions encountered during the C-N bond formation on fluorophenyl-substituted lactones, providing in-depth, mechanistically grounded troubleshooting advice and frequently asked questions. Our goal is to empower you with the expertise to minimize side reactions and maximize the yield and purity of your desired products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format. We explore the root causes of these issues and provide actionable, field-proven solutions.

Issue 1: Low or No Yield of the Desired Aminated Product

Question: I am attempting a Buchwald-Hartwig amination of my fluorophenyl oxanone, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: Low reactivity in a Buchwald-Hartwig amination of a fluorophenyl oxanone can stem from several factors related to the catalyst system, reaction conditions, and the inherent properties of your substrates.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming or is being deactivated.

    • Solution: Ensure you are using an appropriate precatalyst and ligand combination. For electron-deficient aryl fluorides, bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald's biarylphosphines) are often required to facilitate the oxidative addition step.[1][2] Consider using a pre-formed Pd(0) source or a precatalyst that readily generates the active species.

  • Inappropriate Base Selection: The base plays a critical role in deprotonating the amine and regenerating the catalyst.[3][4][5] An unsuitable base can lead to a stalled catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are typically preferred. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are common choices.[1][6] However, these strong bases can promote oxanone hydrolysis (see Issue 2). Weaker bases like K₃PO₄ or Cs₂CO₃ might be viable alternatives if hydrolysis is a major concern, though they may require higher temperatures. The choice of base can also be solvent-dependent.[3][4]

  • Sub-optimal Solvent and Temperature:

    • Solution: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard for Buchwald-Hartwig reactions.[7] The reaction temperature should be optimized; while higher temperatures can increase the reaction rate, they can also accelerate side reactions. A systematic screen of temperatures (e.g., 80°C, 100°C, 110°C) is recommended.

  • Inhibition by Additives or Impurities:

    • Solution: Ensure all reagents and solvents are anhydrous and free of oxygen, as both can deactivate the palladium catalyst. Water, in particular, can lead to the formation of inactive palladium hydroxo species.[8][9]

Issue 2: Significant Formation of a Hydroxy Acid Byproduct

Question: My reaction mixture shows a significant amount of a polar byproduct that I've identified as the ring-opened hydroxy acid of my starting oxanone. Why is this happening and how can I prevent it?

Answer: The formation of the hydroxy acid is due to the hydrolysis of the oxanone (lactone) ring. This is a very common side reaction, as the ester functionality is susceptible to cleavage, especially under the basic conditions often employed for amination.[10][11][12]

Mechanism of Oxanone Hydrolysis:

Under basic conditions, the hydrolysis, known as saponification, is initiated by the nucleophilic attack of a hydroxide ion (or alkoxide base) on the ester carbonyl. This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol leaving group.[12][13]

Troubleshooting Strategies:

  • Choice of Base: This is the most critical parameter.

    • Recommendation: Switch from strong hydroxide or alkoxide bases to weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] These are less likely to act as nucleophiles for lactone opening.

    • Alternative: Use of a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might offer a milder alternative, although its efficacy can be system-dependent.[3][14]

  • Strictly Anhydrous Conditions: Any water present in the reaction will act as a nucleophile for hydrolysis.

    • Protocol: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Lowering the reaction temperature can slow down the rate of hydrolysis relative to the desired amination.

Data Summary: Base Selection vs. Side Reactions

BaseStrengthNucleophilicityCommon Side Reactions Promoted
NaOH, KOHStrongHighOxanone Hydrolysis , Aryl Hydroxylation
NaOtBu, KOtBuStrongLowCan still promote hydrolysis at high T
K₃PO₄, Cs₂CO₃ModerateLowGenerally preferred to minimize hydrolysis
DBU, DIPEAModerate (Organic)LowCan sometimes inhibit catalyst[14]
Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr) of Fluorine

Question: I am observing a byproduct where my amine has displaced the fluorine atom on the aromatic ring instead of the intended leaving group. How can I control the regioselectivity?

Answer: This issue arises from a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom itself can act as a leaving group, especially because its high electronegativity activates the aromatic ring towards nucleophilic attack.[15][16][17][18] The rate-determining step in SNAr is the initial attack by the nucleophile to form a negatively charged Meisenheimer complex.[16]

Factors Influencing SNAr at Fluorine:

  • Electronic Activation: The presence of other electron-withdrawing groups on the fluorophenyl ring will further activate it for SNAr.

  • Reaction Conditions: High temperatures and highly nucleophilic amines can favor the direct SNAr pathway over a palladium-catalyzed process.

Strategies to Minimize SNAr:

  • Leverage Catalysis: A well-chosen palladium catalyst system will significantly accelerate the desired C-N coupling at a specific site (e.g., a bromo or triflate group) over the uncatalyzed SNAr at the C-F bond. Ensure your catalyst turnover is high.[6][19]

  • Temperature Optimization: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. This will disfavor the higher activation energy pathway of the uncatalyzed SNAr.

  • Amine Nucleophilicity: If possible, using a less nucleophilic amine or protecting the amine to reduce its nucleophilicity can help. However, this may also slow down the desired Buchwald-Hartwig reaction.

Experimental Workflow & Diagrams

Workflow for Minimizing Oxanone Hydrolysis

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Analysis & Troubleshooting start Dry all glassware under vacuum or in oven reagents Use anhydrous solvents and reagents start->reagents inert Set up reaction under inert atmosphere (Ar/N2) reagents->inert charge Charge reactor with oxanone, amine, Pd precatalyst, and ligand inert->charge base Add a weaker base (e.g., Cs2CO3 or K3PO4) charge->base temp Heat to optimized, lowest effective temperature (e.g., 80-100°C) base->temp monitor Monitor reaction by TLC or LC-MS temp->monitor check Check for hydrolysis byproduct monitor->check decision Hydrolysis > 5%? check->decision lower_temp Further lower temperature decision->lower_temp Yes change_base Screen alternative non-nucleophilic bases decision->change_base Yes end Proceed to Workup decision->end No lower_temp->temp change_base->base

Caption: Workflow for minimizing oxanone hydrolysis.

Competing Reaction Pathways

G cluster_desired Desired Pathway: Buchwald-Hartwig Amination cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: SNAr start Fluorophenyl Oxanone + Amine (R-NH2) pd_cycle Pd(0)/Ligand Catalysis + Base (e.g., Cs2CO3) start->pd_cycle Desired Conditions hydrolysis H2O / Strong Base (e.g., NaOH) start->hydrolysis Undesired Conditions snar High Temp / No Catalyst start->snar Undesired Conditions product Desired Aminated Product pd_cycle->product hydrolysis_product Hydroxy Acid Byproduct hydrolysis->hydrolysis_product snar_product SNAr Product (Amine displaces F) snar->snar_product

Caption: Competing reaction pathways in the amination of fluorophenyl oxanones.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine atom on my aryl ring considered a leaving group in some contexts?

A1: In nucleophilic aromatic substitution (SNAr), the rate-determining step is the attack of the nucleophile on the aromatic ring to form an intermediate called a Meisenheimer complex.[16] Fluorine's strong electron-withdrawing inductive effect stabilizes this negatively charged intermediate, thereby lowering the activation energy of this slow step.[15][16][17] This stabilizing effect is more significant than the strength of the C-F bond, making fluoride a surprisingly effective leaving group in SNAr compared to other halogens.[16][18]

Q2: Can I use ammonia directly for the amination?

A2: Direct amination using ammonia is challenging due to its volatility and the potential for over-alkylation to form diarylamines.[9] Furthermore, using aqueous ammonia introduces water, which can lead to significant hydrolysis of the oxanone ring and hydroxylation of the aryl halide.[8][9] It is often more practical to use an ammonia surrogate, such as benzophenone imine, followed by hydrolysis.[7] Recent advances have developed specific ligands, like KPhos, that can suppress side reactions when using aqueous ammonia with a hydroxide base, but this would be highly problematic for a hydrolytically sensitive substrate like an oxanone.[8][9]

Q3: What is the role of the phosphine ligand in the Buchwald-Hartwig reaction?

A3: The phosphine ligand is crucial for the success of the reaction. It stabilizes the palladium center, influences its reactivity, and controls the substrate scope. Bulky, electron-rich ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[1][2] The choice of ligand is critical for coupling challenging substrates like aryl fluorides.

Q4: My reaction is sluggish even with a strong base and high temperature. What else can I check?

A4: If you have optimized the core components (catalyst, ligand, base, solvent, temperature) and still face issues, consider the following:

  • Substrate Purity: Impurities in your fluorophenyl oxanone or amine (e.g., other halides, coordinating functional groups) can poison the catalyst.

  • Amine Basicity: Very weakly basic amines (e.g., some anilines or heterocycles) can be difficult to deprotonate, stalling the catalytic cycle. A stronger base or different reaction conditions might be necessary.

  • Steric Hindrance: Extreme steric bulk on either the oxanone or the amine can prevent effective binding to the palladium center, slowing the reaction. In such cases, a less bulky ligand might be beneficial to open up coordination space.[20]

References

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available from: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available from: [Link]

  • Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Lactones, Lactams and Cyclization Reactions. Pearson. Available from: [Link]

  • Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. ResearchGate. Available from: [Link]

  • Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Reductive hydroxyalkylation/alkylation of amines with lactones/esters. RSC Publishing. Available from: [Link]

  • HYDROLYSIS. University of Windsor. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Hartwig Group. Available from: [Link]

  • Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations. Technical University of Munich. Available from: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available from: [Link]

  • 8.8: Chemistry of Esters. Chemistry LibreTexts. Available from: [Link]

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Catalysis. Available from: [Link]

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. Available from: [Link]

  • A mild method for ring-opening aminolysis of lactones. ResearchGate. Available from: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available from: [Link]

  • Competition reactions with carboxylic acids and esters. ResearchGate. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available from: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]

  • Hydrolysis under basic conditions. Chemistry Stack Exchange. Available from: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available from: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available from: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Optimizing pH for the Extraction of 4-(4-Fluorophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist: The following guide addresses the critical process of optimizing pH conditions for the liquid-liquid extraction of 4-(4-Fluorophenyl)oxan-4-amine. As this is a novel compound, this document serves as a foundational guide based on the well-established principles of acid-base chemistry as applied to amine-containing molecules. The protocols herein are designed to empower researchers to experimentally determine the optimal conditions for this specific molecule, ensuring high-purity yield and process efficiency. For the purposes of illustrating these principles, we will proceed with a hypothetical pKa of 9.5 for the conjugate acid of our target amine.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the extraction of an amine like 4-(4-Fluorophenyl)oxan-4-amine?

The pH of the aqueous phase is the single most important variable in the liquid-liquid extraction of ionizable compounds like amines.[1][2] The underlying principle is the reversible conversion of the amine between its neutral (free base) and ionized (protonated salt) forms.

  • Neutral Form (R₃N): This form is uncharged, less polar, and demonstrates high solubility in organic solvents (e.g., dichloromethane, ethyl acetate).

  • Ionized Form (R₃NH⁺): This protonated form is a positively charged salt, making it highly polar and preferentially soluble in the aqueous phase.

By precisely controlling the pH of the aqueous solution, you can dictate the form of the amine and, consequently, which liquid phase it will partition into. This allows for effective separation from non-basic impurities.[3]

The relationship between pH, pKa, and the ratio of these two forms is described by the Henderson-Hasselbalch equation .[4][5][6] For a basic amine, the relevant equilibrium is:

R₃N (organic soluble) + H₂O ⇌ R₃NH⁺ (water-soluble) + OH⁻

Manipulating the pH allows you to shift this equilibrium, forming the basis of acid-base extraction.[7][8]

Q2: What is the general rule for selecting the pH to move my amine into the organic or aqueous phase?

The pKa of the amine's conjugate acid (R₃NH⁺) is the reference point. For our hypothetical compound, we assume a pKa of 9.5.

  • To Extract into the Organic Phase (Isolation of Free Base): The pH of the aqueous solution must be significantly higher than the pKa. A common rule of thumb is to adjust the pH to be at least 2 units above the pKa.[9] At a pH of 11.5 (i.e., pKa + 2), the amine will be >99% in its neutral, organic-soluble form.

  • To Extract into the Aqueous Phase (Washing/Purification): The pH of the aqueous solution must be significantly lower than the pKa. Adjusting the pH to be at least 2 units below the pKa is standard practice.[9][10] At a pH of 7.5 (i.e., pKa - 2), the amine will be >99% in its protonated, water-soluble salt form.

This relationship is summarized in the table below.

Aqueous pHRelationship to pKa (9.5)Dominant SpeciesPredicted SolubilityExtraction Outcome
< 7.5 pH < pKa - 2R₃NH⁺ (Ionized Salt)High in Aqueous PhaseMoves from Organic to Aqueous
9.5 pH = pKa50% R₃NH⁺ / 50% R₃NDistributed between phasesInefficient Separation
> 11.5 pH > pKa + 2R₃N (Neutral Base)High in Organic PhaseMoves from Aqueous to Organic
Q3: How do I experimentally determine the optimal extraction pH for this specific compound?

Since this is a novel molecule, a systematic approach is required to find the ideal pH for maximum extraction efficiency. The following protocol outlines a small-scale experiment to generate a pH-partition profile.

Experimental Protocol: pH Optimization Curve

Objective: To determine the pH at which the distribution of 4-(4-Fluorophenyl)oxan-4-amine between an organic and aqueous phase is maximized in favor of the organic layer.

Materials:

  • A stock solution of your compound in a suitable organic solvent (e.g., 10 mg/mL in Ethyl Acetate).

  • A series of aqueous buffer solutions (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0, 11.5, 12.0).

  • Separatory funnels or vials for extraction.

  • Analytical method to quantify the compound (e.g., HPLC, UPLC-MS).

Procedure:

  • Preparation: Label nine 10 mL vials, one for each pH buffer.

  • Aliquot Compound: To each vial, add 1 mL of the organic stock solution containing your compound.

  • Add Aqueous Phase: Add 1 mL of the corresponding aqueous buffer to each vial.

  • Equilibration: Cap the vials and shake vigorously for 2 minutes to ensure thorough mixing and partitioning. Use a vortex mixer if available.

  • Phase Separation: Allow the vials to stand until the organic and aqueous layers have clearly separated. Centrifugation can be used to break up any emulsions.

  • Sampling: Carefully remove a known volume (e.g., 100 µL) from the organic layer of each vial for analysis.

  • Quantification: Analyze the samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the amine in each organic sample.

  • Data Analysis: Plot the concentration of the amine in the organic phase against the pH of the aqueous buffer. The optimal pH for extraction into the organic phase will correspond to the highest point on this curve.

This systematic screening provides empirical data for the optimal pH, which is crucial for developing a robust and scalable extraction process.[11][12]

Troubleshooting Guide

Issue 1: Low Extraction Yield into the Organic Phase.

A poor yield is one of the most common issues and can often be traced back to suboptimal conditions or procedural errors.[13][14]

  • Cause A: Incorrect pH. The pH of the aqueous layer may not be sufficiently basic to fully deprotonate the amine.

    • Solution: Ensure the final pH of the aqueous phase is at least 2 units above the pKa. Use a pH meter to verify the pH after adding the base and mixing. Do not rely solely on theoretical calculations.

  • Cause B: Insufficient Mixing. The compound needs to physically move from one phase to the other. Inadequate agitation results in poor transfer.

    • Solution: Shake the separatory funnel vigorously for 1-2 minutes, ensuring to periodically vent any pressure buildup.

  • Cause C: Single Extraction. A single extraction may not be sufficient to transfer all of the compound. The distribution of a solute between two phases is an equilibrium process.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent. For example, instead of one extraction with 100 mL of ethyl acetate, perform three sequential extractions with 35 mL each. This is a more efficient method for recovery.[14]

Issue 2: An Emulsion Formed and the Layers Won't Separate.

Emulsions are a stable mixture of the two immiscible liquids, often stabilized by particulates or surfactants at the interface, preventing clear layer separation.

  • Cause A: Vigorous Shaking. Overly aggressive shaking can lead to the formation of a stable emulsion.

    • Solution: Use gentle, repeated inversions of the separatory funnel rather than violent shaking.

  • Cause B: High Concentration. Very high concentrations of the product or impurities can sometimes stabilize emulsions.

    • Solution 1 (Brining): Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion by "salting out" the organic components.

    • Solution 2 (Filtration): For persistent emulsions, filtering the entire mixture through a pad of celite or glass wool can sometimes break the emulsion.

    • Solution 3 (Patience & Time): Allowing the mixture to stand undisturbed for an extended period (15 minutes to several hours) can often lead to separation.

Issue 3: The Amine Seems to be Degrading During Extraction.

While many amines are stable, some can be sensitive to strongly basic or acidic conditions, especially over extended periods.

  • Cause A: pH Instability. The compound may be susceptible to hydrolysis or other degradation pathways at very high or low pH.

    • Solution 1 (Use Milder Bases): Instead of strong bases like sodium hydroxide (NaOH), consider using a milder base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) if they can achieve the target pH.

    • Solution 2 (Minimize Contact Time): Perform the extraction and phase separation as quickly as possible to minimize the compound's exposure to harsh pH conditions. Have the next step of your process ready to go immediately after extraction.

    • Solution 3 (Lower Temperature): Perform the extraction at a lower temperature (e.g., in an ice bath) to slow down potential degradation reactions.

Visualizing the Workflow

The following diagram illustrates the decision-making process and experimental workflow for optimizing the pH for extraction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis & Optimization start Start: Crude Product in Organic Solvent prep_stock Prepare Stock Solution (Known Concentration) start->prep_stock extract Perform L/L Extraction (Stock + Buffer) prep_stock->extract prep_buffers Prepare Aqueous Buffers (Range of pH values, e.g., 8-12) prep_buffers->extract separate Separate Organic and Aqueous Layers extract->separate analyze Analyze Organic Phase (HPLC, UPLC-MS) separate->analyze plot Plot [Amine]org vs. pH analyze->plot determine_opt Determine Optimal pH (Peak of the Curve) plot->determine_opt validate Validate & Scale-Up Using Optimal pH determine_opt->validate end End: Optimized Protocol validate->end

Caption: Workflow for experimental determination of optimal extraction pH.

References
  • Wikipedia. Liquid–liquid extraction.[Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples.[Link]

  • University of California, Davis. Amine Extraction in the Laboratory.[Link]

  • Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses.[Link]

  • University of Rochester, Department of Chemistry. Workup: Amines.[Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.[Link]

  • YouTube. Henderson-Hasselbalch Plots for Acid-Base Extraction.[Link]

  • Khan Academy. Henderson–Hasselbalch equation.[Link]

  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.[Link]

  • ResearchGate. Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction.[Link]

  • Course Hero. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.[Link]

  • YouTube. Intro to Liquid-Liquid Extraction.[Link]

  • University of Gothenburg. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.[Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • ResearchGate. Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction.[Link]

  • Reddit. Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?[Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in the Reduction of 4-(4-Fluorophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the catalytic reduction of 4-(4-Fluorophenyl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of catalyst poisoning during this critical synthetic step. Our goal is to provide you with the expertise and practical insights necessary to ensure the efficiency, reproducibility, and success of your reactions.

Introduction: The Challenge of Catalyst Poisoning

The catalytic hydrogenation of functional groups is a cornerstone of modern organic synthesis, prized for its efficiency and atom economy. However, the noble metal catalysts integral to these transformations, typically Palladium (Pd) or Platinum (Pt) on a carbon support, are highly susceptible to deactivation by a variety of chemical species known as catalyst poisons.[1] This guide will focus on the specific challenges encountered during the reduction of a nitrile or related precursor to 4-(4-Fluorophenyl)oxan-4-amine, a crucial intermediate in the synthesis of various pharmaceutically active compounds.

Catalyst poisoning manifests as a significant decrease or complete loss of catalytic activity, leading to incomplete reactions, low yields, and difficulties in product purification. Understanding the source and nature of these poisons is the first step toward effective mitigation.

Visualizing the Problem: A Common Synthetic Route and Potential Pitfalls

A plausible and common synthetic route to 4-(4-Fluorophenyl)oxan-4-amine involves the formation of a nitrile intermediate followed by its reduction. This process, while effective, can introduce several potential catalyst poisons.

Synthetic_Route_and_Poisons cluster_synthesis Synthesis of 4-(4-Fluorophenyl)oxan-4-carbonitrile cluster_reduction Reduction to 4-(4-Fluorophenyl)oxan-4-amine cluster_poisons Potential Catalyst Poisons Tetrahydropyran-4-one Tetrahydropyran-4-one Nitrile_Intermediate 4-(4-Fluorophenyl)tetrahydropyran-4-carbonitrile Tetrahydropyran-4-one->Nitrile_Intermediate 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile->Nitrile_Intermediate Sulfur_Impurities Sulfur Impurities (from reagents or starting materials) 4-Fluorophenylacetonitrile->Sulfur_Impurities Contaminants Base Base (e.g., NaH, LDA) Base->Nitrile_Intermediate Base->Sulfur_Impurities Contaminants Product 4-(4-Fluorophenyl)oxan-4-amine Nitrile_Intermediate->Product Unreacted_Nitrile Unreacted Nitrile & Intermediates Nitrile_Intermediate->Unreacted_Nitrile Incomplete Reaction Catalyst Catalyst (Pd/C or Pt/C) Catalyst->Product H2 H₂ Source H2->Product Amine_Byproducts Tertiary Amine Byproducts Product->Amine_Byproducts Side Reactions Sulfur_Impurities->Catalyst Poisons Halogenated_Byproducts Halogenated Byproducts Halogenated_Byproducts->Catalyst Poisons Unreacted_Nitrile->Catalyst Inhibits Amine_Byproducts->Catalyst Poisons

Caption: Synthetic pathway and potential sources of catalyst poisons.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the reduction of 4-(4-Fluorophenyl)oxan-4-amine and provides actionable troubleshooting steps.

Q1: My reaction is sluggish or has stalled completely. What are the likely causes?

A1: A stalled reaction is a classic sign of catalyst poisoning or deactivation. The primary suspects are impurities in your starting materials or solvent.

  • Potential Cause 1: Sulfur Contamination. Sulfur compounds are notorious poisons for palladium and platinum catalysts.[2][3] Even trace amounts can lead to the formation of stable metal sulfides on the catalyst surface, blocking active sites.

    • Source: Sulfur-containing reagents used in previous steps, or impurities in starting materials like 4-Fluorophenylacetonitrile. Thiol-based protecting groups are a common source.

    • Troubleshooting Protocol:

      • Analyze Starting Materials: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Elemental Analysis to quantify sulfur content in your nitrile intermediate and solvents.

      • Purification of Starting Material: If sulfur is detected, purify the nitrile intermediate via recrystallization or column chromatography.

      • Use of Sulfur Scavengers: In some cases, adding a small amount of a sulfur scavenger, like zinc oxide, to the reaction mixture can be effective.[4]

  • Potential Cause 2: Halogen Poisoning. While the fluoro-substituent on the phenyl ring is generally stable under hydrogenation conditions, other halogenated impurities can be detrimental.

    • Source: Residual chlorinated solvents or byproducts from previous synthetic steps.

    • Troubleshooting Protocol:

      • Solvent Purity: Ensure all solvents are of high purity and free from halogenated contaminants.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic byproducts (like HCl) that can damage the catalyst.

  • Potential Cause 3: Nitrogen-Containing Poisons. While the target molecule is an amine, certain nitrogen-containing functional groups or byproducts can act as inhibitors or poisons.[5]

    • Source: Unreacted nitrile starting material, imine intermediates, or the formation of tertiary amine byproducts can competitively adsorb to the catalyst surface, hindering the reaction.[6]

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of intermediates. A buildup of an intermediate may indicate a problem.

      • Optimize Reaction Conditions: Adjusting temperature and pressure can sometimes overcome competitive inhibition.

Q2: I observe a significant drop in catalyst activity when I try to reuse the catalyst. Why is this happening and can I regenerate it?

A2: A drop in activity upon reuse is common and can be due to irreversible poisoning or physical changes to the catalyst.

  • Cause: Strong chemisorption of poisons like sulfur makes simple filtration and reuse ineffective.[3] The catalyst can also undergo sintering (agglomeration of metal particles) at high temperatures, reducing its active surface area.[1]

  • Regeneration Protocol: For palladium catalysts poisoned by sulfur, a regeneration procedure can sometimes be effective.

    • Washing: After filtering the catalyst, wash it thoroughly with a solvent that can dissolve the suspected poison. For organic residues, a sequence of washes with solvents of varying polarity (e.g., ethyl acetate, then methanol) can be effective.

    • Oxidative Treatment: In some industrial settings, a controlled oxidation at high temperatures can burn off carbonaceous deposits (coking).[7] However, this is often not practical or safe in a standard laboratory setting.

    • Hydrogen Treatment: For some types of poisoning, treatment with hydrogen at elevated temperatures can help to remove the poison.[3][8]

Q3: My reaction produces a complex mixture of products, including partially reduced intermediates. How can I improve selectivity?

A3: Poor selectivity often points to non-optimal reaction conditions or a partially deactivated catalyst.

  • Troubleshooting Workflow:

Selectivity_Troubleshooting start Poor Selectivity Observed check_catalyst Is the catalyst fresh and from a reliable source? start->check_catalyst check_conditions Review Reaction Conditions: - Temperature - Pressure - Solvent check_catalyst->check_conditions Yes purify_sm Purify Starting Material check_catalyst->purify_sm No/Unsure optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions purify_sm->check_catalyst change_catalyst Consider a Different Catalyst (e.g., Pt/C, Raney Nickel) optimize_conditions->change_catalyst If optimization fails success Improved Selectivity optimize_conditions->success change_catalyst->success

Caption: Workflow for troubleshooting poor selectivity.

  • Detailed Steps:

    • Catalyst Quality: Ensure your catalyst is not old or from a questionable source. Old catalysts can have reduced activity.

    • Reaction Parameters:

      • Temperature and Pressure: Lower temperatures and pressures can sometimes improve selectivity by reducing the rate of side reactions.

      • Solvent: The choice of solvent can influence catalyst activity and selectivity. Polar solvents like ethanol or methanol are often good choices for hydrogenations.

    • Alternative Catalysts: If Pd/C is not effective, consider alternatives. Platinum on carbon (Pt/C) can sometimes be more robust. Raney Nickel is another option, particularly if dehalogenation is a concern.

Quantitative Data Summary: Common Catalyst Poisons and Their Effects

Catalyst PoisonCommon SourcesEffect on CatalystMitigation Strategy
Sulfur Compounds Reagents (e.g., thiols), contaminated solvents, impurities in starting materialsForms stable metal sulfides, blocking active sitesFeed purification, use of sulfur scavengers, catalyst regeneration
Halogenated Compounds Chlorinated solvents, byproducts from previous stepsCan form strong bonds with the metal surface, leading to deactivationUse of high-purity solvents, inert reaction atmosphere
Nitrogen Compounds Unreacted nitriles, imine intermediates, tertiary amine byproductsCompetitive adsorption on active sites, inhibiting the reactionOptimize reaction conditions, monitor reaction progress
Heavy Metals Leaching from reactors, contaminated reagentsCan deposit on the catalyst surface, blocking active sitesUse of high-purity reagents and clean equipment
Carbon Monoxide Impurity in hydrogen gasStrong chemisorption on the catalyst surfaceUse of high-purity hydrogen

Experimental Protocols

Protocol 1: Purification of 4-(4-Fluorophenyl)tetrahydropyran-4-carbonitrile

  • Dissolution: Dissolve the crude nitrile intermediate in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Small-Scale Test for Catalyst Poisoning

  • Setup: In parallel, set up two small-scale hydrogenation reactions under identical conditions.

  • Reaction 1 (Control): Use your standard, unpurified nitrile intermediate.

  • Reaction 2 (Test): Use the purified nitrile intermediate from Protocol 1.

  • Monitoring: Monitor the progress of both reactions by TLC or LC-MS. A significantly faster reaction rate in Reaction 2 indicates the presence of catalyst poisons in your unpurified material.

References

  • U.S.
  • Challenges in Catalyst Regeneration and How to Overcome Them. (2024).
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2015). Scientific Reports.
  • Poisoning and deactivation of palladium catalysts. (2002).
  • Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation C
  • Catalyst Poisoning Mitigation. (2023). Energy & Sustainability Directory.
  • Catalyst deactivation mechanisms and how to prevent them. (2025). Chemical Engineering Journal.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). Molecules.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016).
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. (2013). Journal of Biological Chemistry.
  • U.S.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Producing Aromatic Amines (A-Level). (n.d.). ChemistryStudent.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2021).
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Amine - Wikipedia. (n.d.). Wikipedia.
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1993). Journal of the Chemical Society, Faraday Transactions.
  • Hydrogen
  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal.
  • Platinum catalyst deactivation and reactivation by in situ replacement of oxygen by nitrogen. (2019).
  • Catalytic Hydrogenation Part III - More Tips and Tricks. (2010). Curly Arrow.
  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. (2008).
  • Zeolite-promoted platinum catalyst for efficient reduction of nitrogen oxides with hydrogen. (2021).
  • Platinum Metals as Hydrogenation Catalysts. (1957).
  • U.S. Patent WO2019070827A1, "Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide"
  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (2017).
  • The First Continuous Flow Hydrogenation of Amides to Amines. (n.d.). Queen's University Belfast.
  • U.S. Patent US4870209A, "Process for purifying crude 4-aminophenol"
  • Catalytic hydrogenation of arom
  • U.S.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2021). RSC Advances.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2012). Molecules.

Sources

Separation of 4-(4-Fluorophenyl)oxan-4-amine from unreacted ketone starting material

[1]

Case ID: PUR-AMINE-04F Subject: Separation of 4-(4-Fluorophenyl)oxan-4-amine from Neutral Ketone Impurities Status: Active Guide[1]

Executive Summary

This guide addresses the purification of 4-(4-fluorophenyl)oxan-4-amine (also known as 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine).[1] The primary challenge in this workflow is separating the basic amine product from unreacted neutral starting materials, specifically ketones (e.g., tetrahydro-4H-pyran-4-one) or intermediate alcohols.[1]

Because the target molecule contains a primary amine at a tertiary center (

Acid-Base ExtractionAmine-Modified Flash Chromatography1

Module 1: Acid-Base Extraction (The "Gold Standard")[1]

Objective: Isolate the amine by converting it into a water-soluble salt, washing away the neutral ketone, and regenerating the free base.

The Mechanism
  • Acidification: The amine is protonated by HCl, forming a water-soluble ammonium salt (

    
    ).[1] The neutral ketone remains in the organic layer.
    
  • Wash: The organic layer (containing the ketone) is discarded.

  • Basification: The aqueous layer is treated with a base (NaOH) to pH > 12, deprotonating the ammonium salt back to the lipophilic free amine (

    
    ).
    
  • Recovery: The free amine is extracted back into an organic solvent.

Step-by-Step Protocol
StepActionCritical Technical Note
1. Dissolution Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .Use ~10 mL solvent per gram of crude. DCM is preferred if the amine is highly lipophilic.
2. Salt Formation Add 1M Aqueous HCl (3-4 equivalents relative to amine).[1] Shake vigorously.The amine moves to the aqueous phase (top or bottom depending on solvent).
3. Phase Cut Separate layers.[1][2] Keep the Aqueous Layer (contains Product). Keep Organic Layer (contains Ketone) for TLC check, then discard.Stop Point: If the interface is messy (rag layer), filter through Celite or add brine.
4. Organic Wash Wash the Aqueous Layer with fresh EtOAc (2x).This removes entrained ketone trapped in the water droplets.
5. Basification Cool aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.Crucial: You must exceed the amine's pKa by 2 units to ensure 99% recovery. Use pH paper.[1]
6. Extraction Extract the cloudy aqueous mixture with DCM (3x).The amine is now in the DCM layer.[3]
7. Drying Dry combined DCM extracts over anhydrous

or

.
Water in the final product causes degradation.
8. Concentration Filter and concentrate under reduced pressure (Rotovap).Do not exceed 40°C to prevent oxidation.
Visual Workflow (Logic Map)

ExtractionLogicStartCrude Mixture(Amine + Ketone)DissolveDissolve in DCM/EtOAcAdd 1M HCl (aq)Start->DissolvePhaseSepPhase SeparationDissolve->PhaseSepOrgLayer1Organic Layer(Contains Ketone)PhaseSep->OrgLayer1Neutral SpeciesAqLayer1Aqueous Layer(Contains Amine-HCl)PhaseSep->AqLayer1Ionic SpeciesDiscardDiscard/RecycleOrgLayer1->DiscardWashWash with EtOAcAqLayer1->WashBasifyBasify to pH > 12(Add NaOH)Wash->BasifyExtractExtract with DCMBasify->ExtractFinalOrgFinal Organic Layer(Pure Amine)Extract->FinalOrg

Figure 1: Logic flow for the Acid-Base separation of 4-(4-fluorophenyl)oxan-4-amine.

Module 2: Flash Chromatography (Polishing)

Issue: If acid-base extraction does not yield sufficient purity (e.g., <95%), chromatography is required.[1] Challenge: Primary amines interact with acidic silanol groups (

peak tailing (streaking)1
The Solution: Amine Modifiers

You must "deactivate" the silica by adding a competing base to the mobile phase.[3][4]

Recommended Solvent Systems:

System TypeSolvent CompositionAdditive (Critical)Application
Standard Normal Phase DCM / Methanol (95:5 to 90:[1]10)1% Triethylamine (TEA) or 1%

General purification.
High Polarity DCM / MeOH /

90 : 9 : 1For highly polar amines.[1]
Alternative Hexane / Ethyl Acetate2% Triethylamine If the amine is very lipophilic.

Protocol:

  • Pre-treat the Column: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the additive before loading the sample. This neutralizes the silica.[3][5]

  • Loading: Dissolve the crude in a minimum amount of DCM.

  • Elution: Run the gradient. The amine should elute as a sharp band rather than a streak.

Pro Tip: Use Amine-Functionalized Silica (KP-NH) cartridges if available.[1][6] These require no additives and use standard Hexane/EtOAc gradients [1].

Module 3: Salt Formation (Crystallization)

Objective: Convert the oil/gum product into a stable, crystalline solid for long-term storage.

Protocol (HCl Salt):

  • Dissolve the purified free amine in Diethyl Ether (

    
    )  or 1,4-Dioxane .
    
  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (or bubbling HCl gas).

  • A white precipitate (Amine-HCl) should form immediately.[1]

  • Filter the solid and wash with cold ether.

  • Dry under vacuum.

Troubleshooting & FAQs

Q1: My amine is not extracting into the aqueous layer with 1M HCl.
  • Diagnosis: The amine might be highly lipophilic due to the fluorophenyl and oxane rings, or the salt is soluble in the organic phase (common with DCM).

  • Fix:

    • Switch the organic solvent to Diethyl Ether or Hexane (salts are insoluble in these).

    • Increase acid concentration to 2M HCl to ensure full protonation.

    • Check the pH of the aqueous layer; it must be < 2.

Q2: I lost my product after basification (Step 5).
  • Diagnosis: The pH was not high enough.

  • Fix: The pKa of primary alkyl amines is ~10. According to the Henderson-Hasselbalch equation, you need a pH of at least 12 to ensure the amine is >99% in the free base (organic-soluble) form.[1] If the pH is 10, 50% of your product is still water-soluble salt.[1] Add more NaOH.

Q3: The ketone spot is overlapping with the amine on TLC.
  • Diagnosis: Standard silica TLC plates are acidic.[1][3]

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexane and dry it before spotting your sample. This prevents the amine from streaking and gives a "true" Rf value [2]. Use Ninhydrin stain to visualize the amine (turns purple/red); the ketone will not stain with Ninhydrin.

References

  • Biotage. (2023).[6] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[1][5] Retrieved from [Link]

  • Texaco Inc. (1969). Separation and purification of secondary alkyl primary amines.[7] US Patent 3,470,251. Retrieved from

  • PubChem. (2025).[8] 4-Aminotetrahydropyran Compound Summary. Retrieved from [Link]

Technical Support Center: 4-(4-Fluorophenyl)oxan-4-amine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-Fluorophenyl)oxan-4-amine free base. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, storage, and application of this compound, with a specific focus on its thermal instability. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.

Section 1: Understanding the Thermal Instability

The core challenge in working with 4-(4-Fluorophenyl)oxan-4-amine lies in its susceptibility to degradation under thermal stress. This instability can lead to inconsistent experimental results, loss of sample integrity, and the formation of unknown impurities that may interfere with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in my sample of 4-(4-Fluorophenyl)oxan-4-amine?

A1: Visual inspection may reveal a change in color, often to a yellowish or brownish hue, or a change in physical state. However, the most reliable indicators are analytical. A broadening of the melting point range, the appearance of new peaks in your HPLC or GC-MS chromatograms, or unexpected results in NMR spectra are all strong indicators of degradation.

Q2: At what temperature does significant degradation of 4-(4-Fluorophenyl)oxan-4-amine begin?

A2: While a precise decomposition temperature can be determined by techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), it's crucial to understand that degradation is not an "on/off" switch. For many amine compounds, thermal degradation can be a gradual process that accelerates with increasing temperature.[1] It is best practice to avoid elevated temperatures whenever possible. As a general guideline for amines, storage below 30°C (86°F) is recommended to maintain stability.[2]

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation pathways for 4-(4-Fluorophenyl)oxan-4-amine are not extensively documented in publicly available literature, we can infer potential mechanisms based on the chemical structure and the known behavior of similar cyclic amines.[3][4] Potential pathways include:

  • Oxidation: The amine group is susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxygen. This can lead to the formation of N-oxides or other oxidized species.

  • Ring Opening: The oxane ring, while generally stable, could potentially undergo cleavage under significant thermal stress, especially in the presence of catalysts or reactive impurities.

  • Reaction with Solvents: Certain solvents, particularly chlorinated solvents like dichloromethane, can react exothermically with amines, leading to rapid decomposition.[5] This is a critical safety consideration.

Q4: Can the fluorine substituent affect the compound's stability?

A4: Yes, the presence of a fluorine atom can influence a molecule's properties, including stability. Fluorination can increase both lipophilicity and resistance to oxidative degradation.[6][7] However, the overall stability of the molecule is determined by the interplay of all its functional groups and structural features. In some cases, fluorine substitution can create unique stability challenges.[8]

Troubleshooting Common Issues
Observed Issue Potential Cause Recommended Action
Inconsistent biological assay results. Sample degradation leading to lower active compound concentration or formation of inhibitory byproducts.1. Verify compound purity via HPLC or LC-MS before each experiment.2. Prepare stock solutions fresh from solid material.3. Minimize the time the compound spends in solution at elevated temperatures.
Unexpected peaks in analytical data (HPLC, GC-MS, NMR). Thermal decomposition during analysis or storage.1. Use lower inlet temperatures for GC analysis.2. For HPLC, ensure the mobile phase is compatible and run at ambient temperature if possible.3. Re-analyze a freshly prepared sample from a properly stored stock.
Discoloration of the solid compound. Oxidation or other degradation pathways initiated by improper storage.1. Discard the discolored material.2. Review storage conditions; ensure the container is tightly sealed and stored in a cool, dark, and dry place.[2][9]
Low yield or failure in a synthetic step involving heating. Thermal decomposition of the starting material or product.1. Attempt the reaction at a lower temperature for a longer duration.2. Investigate alternative synthetic routes that avoid high temperatures.3. Use a milder base if applicable, as strong bases can promote degradation.

Section 2: Experimental Protocols & Methodologies

To mitigate the risks associated with thermal instability, it is essential to employ proper handling and analytical techniques.

Protocol 1: Recommended Storage and Handling Procedures

Proper storage is the first line of defense against degradation.

Materials:

  • Amber glass vial with a PTFE-lined cap or other appropriate inert container.[2]

  • Inert gas (Argon or Nitrogen).

  • Refrigerator or freezer dedicated to chemical storage.

  • Desiccator.

Procedure:

  • Upon receipt, immediately place the container of 4-(4-Fluorophenyl)oxan-4-amine in a desiccator to protect it from moisture.[2]

  • For long-term storage, blanket the solid compound with an inert gas (argon or nitrogen) before sealing the vial.

  • Store the tightly sealed container at 2-8°C. For extended periods, storage at -20°C is recommended.

  • Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.[2]

  • When preparing solutions, use de-gassed solvents to minimize exposure to oxygen.

Protocol 2: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC can be used to determine the onset of thermal events, such as melting and decomposition.

Materials:

  • Differential Scanning Calorimeter.

  • Hermetic aluminum pans.

  • Crimp sealer for pans.

  • High-purity nitrogen for purging.

Procedure:

  • Accurately weigh 1-3 mg of 4-(4-Fluorophenyl)oxan-4-amine into a hermetic aluminum pan.

  • Seal the pan using a crimp sealer.

  • Place the sealed pan in the DSC cell. An empty, sealed pan should be used as a reference.

  • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 300°C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the melting point and the onset temperature of any exothermic events, which may indicate decomposition. A patent for a related compound shows a DSC thermogram being used to characterize the material.[10]

Protocol 3: Monitoring Purity and Degradation by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for quantifying the purity of your compound and detecting any degradation products.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other suitable mobile phase modifier.

Procedure (Example Method - Optimization may be required):

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of 4-(4-Fluorophenyl)oxan-4-amine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~50 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: ~254 nm (or as determined by UV scan).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis: Inject the prepared sample. The appearance of new peaks or a decrease in the area of the main peak over time or after stress conditions (e.g., heating) indicates degradation. Analytical methods for similar compounds often involve HPLC or GC-MS.[11]

Section 3: Visualizing Workflows and Concepts

Degradation Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting issues related to the potential degradation of 4-(4-Fluorophenyl)oxan-4-amine.

A Unexpected Experimental Result B Assess Sample Integrity (Visual Inspection, Analytical Data) A->B C Is Degradation Suspected? B->C D Review Storage & Handling Procedures C->D Yes I Consult Further Technical Support C->I No E Review Experimental Conditions (Temp, Solvent, pH) D->E F Implement Corrective Actions (e.g., Lower Temp, Change Solvent) E->F G Re-run Experiment F->G H Problem Resolved G->H G->I Issue Persists J No K Yes

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Workflow: Purity Assessment

This diagram illustrates the standard workflow for assessing the purity of a new or stored batch of the compound.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_eval Data Evaluation A Retrieve Sample (Allow to warm to RT) B Prepare Stock Solution (Use degassed solvent) A->B C Dilute to Working Concentration B->C D HPLC Analysis (Stability-Indicating Method) C->D E DSC/TGA Analysis (Optional Thermal Characterization) C->E F Analyze Chromatogram for Impurities D->F G Determine Purity (%) F->G H Compare with Specification G->H

Caption: Workflow for purity assessment of 4-(4-Fluorophenyl)oxan-4-amine.

Section 4: References

  • Bretherick's Handbook of Reactive Chemical Hazards. (2007). Referenced in: Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate. [Link]

  • Al-Sheikhly, M. (2012). Thermal decomposition of cyclic organic peroxides in aliphatic amines solution. ResearchGate. [Link]

  • Stepanov, R. S. (2006). Thermal decomposition of some five-membered cyclic N-nitroamines. ResearchGate. [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]

  • Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]

  • Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. [Link]

  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. [Link]

  • WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.

  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. [Link]

Sources

Troubleshooting low purity in large scale 4-(4-Fluorophenyl)oxan-4-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Large-Scale Production of 4-(4-Fluorophenyl)oxan-4-amine

Executive Summary: The "Quaternary Carbon" Challenge

You are likely encountering a purity ceiling between 85-92% HPLC, with a persistent non-polar impurity that resists standard acid-base extraction.[1] In the synthesis of 4-(4-fluorophenyl)oxan-4-amine , the formation of the quaternary carbon center is the critical quality attribute (CQA).[1]

The dominant failure mode in scaling this chemistry is thermodynamic elimination . The tertiary alcohol intermediate prefers to dehydrate into the alkene (olefin) rather than undergo nucleophilic substitution (Ritter reaction) or azide displacement. This guide moves beyond basic recipes to address the kinetic controls required to suppress this elimination pathway.

Part 1: The Synthesis & Impurity Landscape

To troubleshoot effectively, we must visualize the competition between the desired pathway and the impurity generator.

The Standard Industrial Route (Ritter Approach):

  • Grignard Addition: 4-Fluorophenylmagnesium bromide + Tetrahydro-4H-pyran-4-one

    
    Tertiary Alcohol .
    
  • Ritter Reaction: Tertiary Alcohol + Chloroacetonitrile (

    
    ) 
    
    
    
    Chloroacetamide Intermediate .
  • Deprotection: Chloroacetamide + Thiourea/Acetic Acid

    
    Target Amine .
    
Visualizing the Failure Points

ReactionPathways cluster_legend Legend Ketone Tetrahydro-4H-pyran-4-one Alcohol Tertiary Alcohol (Intermediate A) Ketone->Alcohol Grignard Addn. Grignard 4-F-Ph-MgBr Grignard->Alcohol Carbocation Carbocation (Transition State) Alcohol->Carbocation H2SO4 Alkene IMPURITY: Alkene (Elimination Product) Carbocation->Alkene High Temp / Low Nitrile Conc. Amide Chloroacetamide (Intermediate B) Carbocation->Amide Ritter Attack (Kinetic Control) Amine Target Amine (Final Product) Amide->Amine Thiourea/AcOH Hydrolysis key1 Desired Path key2 Impurity Trap

Figure 1: The Kinetic Partition. The tertiary alcohol must pass through a carbocation. If the nitrile nucleophile is not immediately available, the system relaxes into the thermodynamic alkene impurity.[1]

Part 2: Troubleshooting Phase I — The Grignard Step

Symptom: Low assay yield; presence of unreacted ketone in the crude alcohol.

Root Cause: The Grignard reagent (4-fluorophenylmagnesium bromide) is often sluggish to initiate or degrades if the THF is wet.[1] The Fix:

  • Stoichiometry: Do not use 1.0 equivalent. Use 1.2 to 1.3 equivalents of the Grignard reagent relative to the ketone. The ketone is the expensive limiting reagent in terms of purification effort later.

  • Temperature: Maintain the addition at 0°C to 5°C . Higher temperatures promote enolization of the ketone rather than addition.

  • Quench Protocol: Use saturated Ammonium Chloride (

    
    ). Critical:  Do not use strong mineral acids (HCl) to quench. The tertiary alcohol is acid-sensitive and will dehydrate to the alkene immediately in the separator funnel if the pH drops below 3.[1]
    

Part 3: Troubleshooting Phase II — The Ritter Reaction (Critical)

Symptom: HPLC shows a large peak (RRT ~1.2-1.[1]3) corresponding to the "Des-amino" alkene (4-(4-fluorophenyl)-3,6-dihydro-2H-pyran).[1] Target Purity: < 5% Alkene in crude.

The Mechanism: The Ritter reaction relies on generating a carbocation that is immediately trapped by the nitrile solvent. If the carbocation "waits," it ejects a proton to form the alkene.

Protocol Adjustments:

  • Solvent as Reagent: Do not use Chloroacetonitrile (or Acetonitrile) merely as a stoichiometric reagent. It must be the solvent (or co-solvent in high excess, >10 eq). This ensures the concentration of the nucleophile is high enough to outcompete elimination.

  • Acid Addition Mode:

    • Wrong Way:[1] Adding acid to the alcohol/nitrile mix at room temperature.[2][3]

    • Right Way: Cool the Alcohol/Nitrile solution to 0°C . Add Concentrated Sulfuric Acid (

      
      ) dropwise. Maintain internal temp < 10°C.
      
    • Why? The elimination reaction has a higher activation energy than the substitution. Keeping it cold favors the kinetic Ritter product [1].

  • The "Reverse Addition" Trick: If purity is still low, premix the Sulfuric Acid and Nitrile (carefully!), then add the solid alcohol to this mixture. This ensures the alcohol never sees acid without a high concentration of nitrile present.

Part 4: Troubleshooting Phase III — Hydrolysis & Isolation

Symptom: Low yield of amine; presence of "Intermediate B" (Amide) in final product.

The Problem: The resulting amide is sterically hindered (neopentyl-like position).[1] Standard HCl reflux often fails to hydrolyze it completely or requires conditions so harsh they degrade the molecule.

The Solution: The Thiourea Cleavage (The "Hantzsch" Variation) Instead of harsh acid hydrolysis, use the Thiourea/Acetic Acid method for chloroacetamides [2].

  • Reagents: 1.2 eq Thiourea, 5 vol Ethanol, 1 vol Acetic Acid.

  • Process: Reflux for 4-6 hours.

  • Mechanism: Thiourea attacks the chloro-position, cyclizes to form an iminothiazolidinone, and releases the free amine under mild conditions.

  • Advantage: This avoids the high-temp acid conditions that might revert the product back to the alkene.

Part 5: Purification — The "Salt Break" Strategy

If you cannot achieve >98% purity via extraction, you must use a salt formation step. The free base amine is an oil or low-melting solid that holds onto impurities.[1]

Recommended Protocol: HCl Salt Formation

  • Dissolve crude amine in Isopropyl Acetate (IPAc) or Ethanol .

  • Cool to 0-5°C.

  • Add HCl in Isopropanol (1.1 eq) slowly.

  • The Purge: The target amine crystallizes as the Hydrochloride salt. The alkene impurity (being neutral) remains in the mother liquor.

  • Filter and wash with cold IPAc.

  • Optional: Recrystallize from Ethanol/Water if >99.5% is required.

Part 6: Troubleshooting FAQ

Q1: Why is my product pink/red?

  • A: This is typical of aniline-like or fluorophenyl oxidations during the Grignard step or trace phenols.[1] It is usually cosmetic. A charcoal (activated carbon) treatment during the recrystallization of the salt (not the free base) removes this effectively.

Q2: Can I use the Azide route (


) instead of Ritter? 
  • A: Yes, but be cautious at scale. The Tertiary Alcohol +

    
     + 
    
    
    
    gives the azide, which is then reduced (Pd/C +
    
    
    ).
  • Pros: Cleaner conversion in some hands.[4]

  • Cons: Hydrazoic acid (

    
    ) generation risk. Strict engineering controls required. The Ritter route is generally preferred for batches >100g due to safety [3].
    

Q3: My Grignard reaction solidifies. What happened?

  • A: The Magnesium alkoxide intermediate is insoluble in pure Ether/THF at high concentrations. Add Toluene as a co-solvent (1:1 ratio with THF) to maintain fluidity and stirring efficiency.

Summary of Process Parameters

ParameterRecommended RangeImpact on Quality
Grignard Temp 0°C - 5°CPrevents enolization/side reactions.[1]
Ritter Acid

(98%)
Weaker acids (MSA, TFA) favor elimination.
Ritter Temp < 10°C during additionCritical to suppress Alkene formation.
Hydrolysis Thiourea/EtOH RefluxEnsures complete deprotection without degradation.
Salt Form Hydrochloride (HCl)Best for purging non-polar alkene impurities.

References

  • Ritter Reaction Mechanism & Scope

    • Source: Organic Chemistry Portal.[5] "Ritter Reaction."[2][3][4][5][6]

    • URL:[Link][1]

  • Thiourea Cleavage of Chloroacetamides

    • Source:Green Chemistry, 2008, 10, 361-362 (General methodology for mild deprotection).[1]

    • Context: This method is widely applied in peptide and sterically hindered amine synthesis to remove chloroacetyl protecting groups.
  • Patent Reference for 4-Aminotetrahydropyran Synthesis

    • Source: US Patent 7,365,215 B2 "Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof."[1]

    • URL
  • Large Scale Application (Kinase Inhibitors)

    • Source: WO 2019/070827 A1 "Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}..."[1]

    • URL

Sources

Preventing oxidation of 4-(4-Fluorophenyl)oxan-4-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(4-Fluorophenyl)oxan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a specific focus on preventing its oxidative degradation. The structural components of this molecule—a tertiary amine attached to a cyclic ether (oxane) and a fluorophenyl group—present unique stability considerations that require careful management to ensure its integrity for experimental use. This guide provides in-depth, evidence-based answers to frequently asked questions and troubleshooting protocols to maintain the long-term stability of your samples.

Frequently Asked Questions (FAQs)
FAQ 1: What makes 4-(4-Fluorophenyl)oxan-4-amine susceptible to oxidation?

The susceptibility of 4-(4-Fluorophenyl)oxan-4-amine to oxidation arises from two key structural features: the aromatic amine and the cyclic ether (oxane ring).

  • Aromatic Amine Group: Aromatic amines are known to be readily oxidized.[1][2] The lone pair of electrons on the nitrogen atom can be abstracted, initiating a cascade of reactions, especially in the presence of atmospheric oxygen, light, or trace metal impurities.[3] This can lead to the formation of colored degradation products, affecting the purity and activity of the compound.

  • Oxane (Tetrahydropyran) Ring: Cyclic ethers, while generally more stable than their acyclic counterparts, can undergo oxidation, particularly at the carbon atoms adjacent to the ether oxygen.[4] This process can be accelerated by the presence of radical initiators, light, and heat, potentially leading to ring-opening or the formation of hydroperoxides.

The combination of these two functional groups in one molecule necessitates stringent storage and handling protocols to mitigate oxidative degradation.

FAQ 2: What are the ideal storage conditions for 4-(4-Fluorophenyl)oxan-4-amine?

To minimize degradation, 4-(4-Fluorophenyl)oxan-4-amine should be stored under controlled conditions that limit its exposure to pro-oxidative elements.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of chemical reactions, including oxidation.[3][5] Storing at temperatures below 30°C is a general guideline for amines to maintain stability.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Replacing headspace air with an inert gas minimizes the presence of molecular oxygen, a key reactant in oxidation.[3]
Light Amber vials or in the darkPhotons can provide the activation energy for oxidative reactions (photo-oxidation).[3]
Moisture Tightly sealed containers in a dry environmentAmines can be hygroscopic, and moisture can facilitate certain degradation pathways.[6]
Container Glass or high-density polyethylene (HDPE)Use of inert container materials prevents leaching or catalytic reactions.[6]
FAQ 3: I've noticed a slight discoloration in my sample. What could be the cause and is the material still usable?

Discoloration is a common indicator of amine oxidation.[7] The formation of oxidized species, often highly conjugated molecules, can lead to a yellow or brown appearance.

Immediate Actions:

  • Do not assume usability. The presence of color indicates that degradation has occurred, and the purity of the sample is compromised.

  • Analytical Verification: It is crucial to re-analyze the material to determine the extent of degradation. Techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can quantify the remaining parent compound and identify degradation products.[8][9]

Usability Decision: The usability of the discolored sample depends on the specific requirements of your experiment. For applications requiring high purity, such as in vitro biological assays or as a reference standard, the material should be discarded. If the level of impurity is determined to be low and acceptable for your specific application, you may proceed with caution, but this is generally not recommended.

Troubleshooting Guide
Problem 1: Rapid degradation of the compound despite refrigerated storage.

If you observe significant degradation even under refrigeration, consider the following potential causes and solutions:

  • Cause A: Frequent access to the container. Each time the container is opened, the sample is exposed to atmospheric oxygen and moisture.

    • Solution: Aliquot the material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Cause B: Inadequate inert atmosphere. The initial inert gas blanket may have been insufficient or has been compromised over time.

    • Solution: Before sealing and storing, purge the headspace of the container with a stream of dry argon or nitrogen for several seconds to displace any air.

  • Cause C: Contamination with pro-oxidants. Trace metals (e.g., iron, copper) can catalyze oxidation reactions.[3]

    • Solution: Ensure all labware (spatulas, vials, etc.) that comes into contact with the compound is scrupulously clean. Avoid using metal spatulas if possible; PTFE-coated or glass implements are preferable.

Problem 2: Inconsistent results in biological assays using different batches of the compound.

Inconsistent biological activity can often be traced back to variations in the purity of the compound due to degradation.

  • Step 1: Purity Assessment of Each Batch.

    • Protocol: Analyze each batch of 4-(4-Fluorophenyl)oxan-4-amine using a validated HPLC method before use. This will provide a quantitative measure of purity and allow for the detection of any degradation products.

  • Step 2: Workflow for Handling and Preparation.

    • Diagram: The following workflow is recommended to ensure consistency:

experimental_workflow cluster_storage Long-Term Storage cluster_prep Pre-Experiment Preparation cluster_analysis Quality Control cluster_assay Experiment storage Aliquot Stock (2-8°C, Inert Gas, Dark) weigh Weigh Single-Use Aliquot storage->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve Immediate Use qc Purity Check via HPLC (Optional, for sensitive assays) dissolve->qc assay Perform Biological Assay dissolve->assay Direct Use qc->assay

Caption: Recommended workflow for handling 4-(4-Fluorophenyl)oxan-4-amine.

  • Step 3: Consideration of Solution Stability.

    • Insight: The stability of 4-(4-Fluorophenyl)oxan-4-amine may be different once it is dissolved in a solvent. It is best practice to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at low temperatures, protected from light, and used within a validated timeframe. A stability study in the chosen solvent is recommended for long-term projects.

Advanced Topics: Proactive Stabilization
Can antioxidants be used to prolong the shelf-life of 4-(4-Fluorophenyl)oxan-4-amine?

For long-term storage or for formulations where the compound will be exposed to air, the addition of an antioxidant can be beneficial.[7][10] Antioxidants work by reacting with free radicals or oxygen, thereby preventing the oxidation of the primary compound.[]

  • Types of Antioxidants:

    • Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers and are commonly used in pharmaceutical preparations.[7][10][]

    • Reducing Agents: Ascorbic acid (Vitamin C) and its derivatives can also be effective, particularly in aqueous environments.[7][12]

  • Considerations for Use:

    • Compatibility: The chosen antioxidant must be compatible with the compound and the intended application. It should not interfere with downstream assays.

    • Concentration: Antioxidants are typically used at low concentrations (e.g., 0.01-0.1% by weight). The optimal concentration should be determined experimentally.

    • Regulatory Acceptance: For drug development applications, the chosen antioxidant must be a pharmaceutically acceptable excipient.

Diagram: Mechanism of Oxidative Degradation and Intervention

oxidation_pathway cluster_compound Target Compound cluster_stressors Stressors cluster_products Degradation Products cluster_intervention Intervention Strategies amine 4-(4-Fluorophenyl)oxan-4-amine products Oxidized Amine Peroxides Ring-Opened Species amine->products Leads to stress Oxygen Light Heat Metal Ions stress->amine Initiates intervention Inert Atmosphere Low Temperature Light Protection Antioxidants (e.g., BHT) intervention->amine Protects

Caption: Factors leading to oxidation and protective strategies.

References
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 10, 2026, from [Link]

  • Antioxidants. (n.d.). CD Formulation. Retrieved February 10, 2026, from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1–32.
  • Thompson, R. (2017).
  • Van De Steene, M., et al. (2018). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 35(5), 984-996.
  • de Oliveira, G. A. R., et al. (2015). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 51(1), 139-147.
  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
  • Kawakami, T., et al. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 51(4), 447-452.
  • Loftsson, T. (2014). Degradation Pathways. In Drug Stability for Pharmaceutical Scientists (pp. 1-29). Academic Press.
  • Chen, E., et al. (2020). Analytical methods used to quantify amine oxidation.
  • Chromatographic determination of amines in food samples. (2015). HELDA - University of Helsinki.
  • Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Gorrod, J. W., & Damani, L. A. (1979). Thin-layer chromatography of amine oxidation products. Analytical Chemistry, 51(9), 1547–1549.
  • Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Koma, D., et al. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied Microbiology and Biotechnology, 66(1), 92-9.
  • Asperger, A., et al. (2002).
  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved February 10, 2026, from [Link]

Sources

Validation & Comparative

Validating Elemental Analysis for 4-(4-Fluorophenyl)oxan-4-amine: A Comparative Approach to Purity and Identity Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

<A Senior Application Scientist's Guide to Ensuring Data Integrity

For researchers, scientists, and drug development professionals, establishing the unequivocal identity and purity of a novel chemical entity is a foundational requirement. This guide provides an in-depth, experience-driven framework for validating elemental analysis data for the compound 4-(4-Fluorophenyl)oxan-4-amine, a key building block in medicinal chemistry. We will explore not only the validation of this classical technique but also its crucial interplay with modern orthogonal methods, ensuring the highest level of scientific rigor and data trustworthiness.

The Central Role of Elemental Analysis

Elemental analysis remains a vital tool in chemical characterization.[1][2] It provides a fundamental measure of a compound's purity by quantifying the mass percentages of its constituent elements. For a synthesized compound like 4-(4-Fluorophenyl)oxan-4-amine, this technique directly verifies that the empirical formula aligns with the theoretical composition, a critical step before proceeding with further studies.[1][3]

Molecular Formula: C₁₁H₁₄FNO Molecular Weight: 195.23 g/mol

Based on this, the theoretical elemental composition is:

ElementSymbolAtomic Weight# of AtomsTotal Weight% Composition
CarbonC12.01111132.12167.68%
HydrogenH1.0081414.1127.23%
FluorineF18.998118.9989.73%
NitrogenN14.007114.0077.17%
OxygenO15.999115.9998.20%

The core principle of validation is to demonstrate that the experimental values obtained for a batch of the synthesized compound are in close agreement with these theoretical percentages.

Part 1: The Validation Workflow - A Self-Validating System

A robust validation protocol is not merely about running a sample; it's about creating a system that inherently verifies its own accuracy and precision. The workflow below illustrates the key stages for validating the elemental analysis of 4-(4-Fluorophenyl)oxan-4-amine.

Elemental_Analysis_Validation_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Data Acquisition & Initial Assessment cluster_validation Phase 3: Validation & Decision Start Start: New Batch of C₁₁H₁₄FNO SamplePrep Sample Preparation (Drying, Homogenization) Start->SamplePrep InstrumentCal Instrument Calibration (Certified Standards) SamplePrep->InstrumentCal RunSamples Combustion Analysis (n ≥ 3 replicates) InstrumentCal->RunSamples GetData Obtain Experimental %C, %H, %N RunSamples->GetData InitialCheck Compare Experimental vs. Theoretical GetData->InitialCheck Pass Data Validated: Acceptable Purity Confirmed InitialCheck->Pass Deviation ≤ 0.4% Fail Deviation > 0.4% Investigate Further InitialCheck->Fail Deviation > 0.4% Orthogonal Proceed to Orthogonal Method Confirmation Pass->Orthogonal Fail->SamplePrep Fail->InstrumentCal Re-calibrate Instrument Analytical_Technique_Comparison cluster_primary Primary Analysis cluster_structure Structural Confirmation cluster_purity Purity & Impurity Profiling EA Elemental Analysis (Is the elemental ratio correct?) NMR NMR (¹H, ¹³C, ¹⁹F) (Is the connectivity correct?) EA->NMR Yes ReSynthesize Re-synthesize / Re-purify EA->ReSynthesize No MS High-Res Mass Spec (Is the molecular weight correct?) NMR->MS Structure Confirmed HPLC HPLC/UPLC (What is the purity level? Are there related impurities?) MS->HPLC MW Confirmed Final Compound Identity & Purity Fully Validated HPLC->Final Purity >99.5%

Caption: Decision tree for orthogonal analytical validation.

Comparison of Key Analytical Techniques
TechniquePrimary PurposeStrengths for C₁₁H₁₄FNOLimitations
Elemental Analysis Confirms empirical formula and fundamental purity.• Directly verifies C, H, N ratios.<[2]br>• Detects inorganic impurities (salts) that NMR/HPLC might miss. [1]• Cannot distinguish isomers.• Insensitive to impurities with similar elemental composition.
NMR Spectroscopy Elucidates molecular structure.• ¹H NMR confirms proton environments.• ¹³C NMR confirms the carbon skeleton.• ¹⁹F NMR is highly specific for the fluorophenyl group.• May not detect non-proton-containing impurities.• Quantitative NMR (qNMR) requires careful setup. [4]
Mass Spectrometry (MS) Determines molecular weight and fragmentation.• High-resolution MS provides an exact mass, confirming the molecular formula.• Fragmentation patterns can offer structural clues.• Isomers often have identical molecular weights.• Not inherently quantitative without extensive calibration.
HPLC/UPLC Separates and quantifies components in a mixture.• Gold standard for purity assessment.<[5]br>• Can detect and quantify impurities at very low levels (e.g., <0.05%).• Establishes a purity profile for batch-to-batch consistency.• Requires a chromophore for UV detection.• Purity values are relative unless a certified reference standard is used. [4]
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • System Preparation: Use a C18 reverse-phase column.

  • Mobile Phase: Prepare a gradient system of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Dissolve an accurately weighed sample of 4-(4-Fluorophenyl)oxan-4-amine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.

  • Analysis: Inject 5 µL and run a gradient from 5% B to 95% B over 20 minutes. Monitor the eluent at 254 nm.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For drug development purposes, a purity level of >99.5% is typically required.

Conclusion: An Integrated Strategy for Data Trustworthiness

Validating elemental analysis data for a compound like 4-(4-Fluorophenyl)oxan-4-amine is a foundational step in its characterization. However, achieving true scientific integrity requires an integrated approach. By using elemental analysis as a primary check on empirical formula and fundamental purity, and then employing orthogonal methods like NMR, Mass Spectrometry, and HPLC, researchers can build a comprehensive and self-validating data package. [6]This multi-faceted strategy ensures that the material being advanced in research and development is of the highest possible identity and purity, underpinning the reliability of all subsequent biological and preclinical data. This rigorous approach is mandated by international guidelines such as those from the ICH. [7][8][9]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. U.S. Pharmacopeia. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency (EMA). [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (NIH). [Link]

  • HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. LECO Corporation. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

Sources

Comparative Guide: LC-MS Identification of 4-(4-Fluorophenyl)oxan-4-amine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural manual for the identification of 4-(4-Fluorophenyl)oxan-4-amine (also known as 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine) metabolites. It contrasts the performance of Pentafluorophenyl (PFP) Phase LC-HRMS (the recommended "Product" solution) against standard C18 Phase LC-MS workflows.

Executive Summary: The Analytical Challenge

The identification of metabolites for 4-(4-Fluorophenyl)oxan-4-amine presents a dual analytical challenge:

  • Polarity & Retention: The primary amine and ether-containing tetrahydropyran ring create a highly polar molecule that elutes near the void volume on standard C18 columns, causing ion suppression.

  • Isomeric Complexity: Metabolic hydroxylation can occur on the fluorophenyl ring, the pyran ring, or the amine (N-oxidation), generating isobaric metabolites that require orthogonal separation mechanisms.

This guide compares the Pentafluorophenyl (PFP) LC-HRMS workflow (The Superior Alternative) against the industry-standard C18 LC-MS workflow , demonstrating why PFP chemistry is critical for this specific fluorinated amine scaffold.

Methodology Comparison: PFP-HRMS vs. C18-MS

The following table summarizes the performance metrics of using a Fluorophenyl-selective phase versus a standard Alkyl phase for this specific compound class.

FeatureRecommended: PFP Phase LC-HRMS Alternative: Standard C18 LC-MS Scientific Rationale
Separation Mechanism H-bonding, Dipole-Dipole,

, and F-F interactions .
Hydrophobic interaction (Van der Waals).The PFP phase leverages the analyte's fluorine atom for selective retention, separating isomers that co-elute on C18.
Retention of Polar Amines High . (Retains without ion-pairing reagents).Low . (Often requires ion-pairing or high pH).The basic amine interacts with the slightly acidic PFP surface, increasing retention time (

) away from the solvent front.
Isomer Resolution Excellent . Resolves ortho vs. meta hydroxylated metabolites.Poor . Positional isomers often merge into a single peak.Rigid planar structure of PFP discriminates steric differences in hydroxyl positions on the phenyl ring.
Sensitivity (S/N) High . Elution in high % organic solvent enhances desolvation.Moderate . Early elution in high % aqueous solvent suppresses ionization.Better desolvation efficiency in ESI source due to higher organic content at elution.

Detailed Experimental Protocol

A. In Vitro Metabolite Generation

To generate the full spectrum of Phase I and II metabolites, use a liver microsome incubation system.

  • Stock Preparation: Dissolve 4-(4-Fluorophenyl)oxan-4-amine (10 mM) in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat, 0.5 mg protein/mL).

    • Substrate (10 µM final concentration).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Termination: At

    
     min, quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.
    
  • Preparation: Centrifuge at 14,000 x g for 10 min. Evaporate supernatant and reconstitute in 95:5 Water:MeOH.

B. LC-MS/MS Acquisition Parameters

Instrument: Q-Exactive Orbitrap or Q-TOF (High Resolution is mandatory for mass defect filtering).

  • Column: Pentafluorophenyl (PFP) Core-Shell ,

    
     mm, 1.9 µm (e.g., Kinetex F5 or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water + 5 mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar N-oxides).

    • 1-10 min: 2%

      
       40% B (Shallow gradient for isomer separation).
      
    • 10-12 min: 40%

      
       95% B.
      
  • MS Mode: Full Scan (m/z 80-800) @ 70,000 resolution + Data Dependent MS2 (Top 5).

  • Source: ESI Positive Mode.

Metabolic Pathway & Identification Logic

The metabolism of 4-(4-Fluorophenyl)oxan-4-amine involves three distinct regions: the amine, the ether ring, and the fluorophenyl ring.

Predicted Mass Shifts (Delta Mass)
BiotransformationMass Shift (Da)Formula ChangeCharacteristic Fragment/Loss
N-Oxidation +15.9949

Loss of 16 Da or 18 Da in MS2.
Oxidative Deamination -1.0316

Formation of ketone (Oxan-4-one).
Phenyl Hydroxylation +15.9949

Retention of amine neutral loss (

).
Glucuronidation +176.0321

Neutral loss of 176 Da.
Defluorination -1.9957

Rare; distinct mass defect shift.
Pathway Visualization

The following diagram illustrates the logical flow of metabolite formation and the critical MS2 fragmentation checkpoints.

MetabolicPathway cluster_0 Phase I (Oxidation) Parent Parent Drug (m/z ~196.11) N_Oxide M1: N-Oxide (+16 Da) Unstable in Source Parent->N_Oxide FMO / CYP Ketone M2: Ketone (-1 Da) (Deamination) Parent->Ketone MAO / CYP Phenyl_OH M3: Phenyl-OH (+16 Da) (Ortho/Meta) Parent->Phenyl_OH CYP450 Pyran_OH M4: Pyran-OH (+16 Da) (Ring Oxidation) Parent->Pyran_OH CYP450 N_Gluc M5: N-Glucuronide (+176 Da) Parent->N_Gluc UGT O_Gluc M6: O-Glucuronide (+176 Da) Phenyl_OH->O_Gluc UGT

Figure 1: Predicted metabolic map for 4-(4-Fluorophenyl)oxan-4-amine. Note that the "Ketone" metabolite results from oxidative deamination, a common pathway for primary amines on quaternary carbons.

Technical Justification & Troubleshooting

Why PFP over C18?

In comparative studies of fluorinated amines, PFP columns have shown up to 3x greater retention for polar N-oxide metabolites compared to C18 [1]. The fluorine atoms on the stationary phase interact with the fluorine on the drug's phenyl ring, creating a "molecular handle" that pulls the compound away from the solvent front.

Differentiating N-Oxide vs. Hydroxylation

Both transformations add +16 Da.

  • Protocol: To distinguish, treat the sample with TiCl3 (Titanium Trichloride) .

  • Result: TiCl3 reduces N-oxides back to the parent amine but leaves hydroxylated metabolites intact. This is a self-validating step for structural assignment [2].

Diagnostic Fragmentation (MS/MS)
  • Parent Ion: Look for the characteristic loss of

    
     (-17 Da).
    
  • Fluorophenyl Marker: The tropylium-like ion (fluorobenzyl cation) at m/z 109.04 is a key diagnostic fragment.

    • If m/z 109 shifts to m/z 125 , the hydroxylation is on the phenyl ring.

    • If m/z 109 remains unchanged, the hydroxylation is on the pyran ring or amine.

References

  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A. Link

  • Clementi, M. A., et al. (2010). "Titanium trichloride reduction of N-oxides: A specific tool for the identification of N-oxidized metabolites." Rapid Communications in Mass Spectrometry. Link

  • Agilent Technologies. (2021).[1] "Screening, Identification, and Quantitation of Drugs by LC/Q-TOF and LC-QQQ." Application Note. Link

  • Zhu, M., et al. (2006). "Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data." Drug Metabolism and Disposition. Link

Sources

Optimizing Solid-State Properties of 4-(4-Fluorophenyl)oxan-4-amine: A Comparative Salt Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography & Solid-State Characterization of 4-(4-Fluorophenyl)oxan-4-amine Salts Content Type: Publish Comparison Guide Audience: Researchers, Solid-State Chemists, and Drug Development Professionals

Executive Summary: The Structural Scaffold

The compound 4-(4-fluorophenyl)oxan-4-amine (also identified as 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine; CAS: 1385696-29-6 for HCl) represents a critical pharmacophore in medicinal chemistry, serving as a key intermediate for selective serotonin inverse agonists (e.g., Pimavanserin analogs) and beta-3 adrenergic receptor agonists.

In drug development, the free base of this amine is often an oil or a low-melting solid with poor aqueous solubility. To ensure bioavailability and processability, salt selection is paramount. This guide objectively compares the standard Hydrochloride (HCl) salt against the Fumarate and Hemisulfate alternatives, analyzing their crystallographic packing, thermal stability, and hygroscopicity.

Crystallographic Structural Insights
2.1 Conformational Analysis

X-ray diffraction studies of 4,4-disubstituted tetrahydropyrans reveal a consistent preference for the chair conformation to minimize torsional strain.

  • The 4-Fluorophenyl Group: Typically adopts the equatorial position. Despite the steric bulk, this orientation avoids severe 1,3-diaxial interactions with the pyran ring protons.

  • The Amine Group: Consequently occupies the axial position. In salt forms, the protonated amine (–NH₃⁺) acts as a primary hydrogen bond donor, anchoring the crystal lattice.

2.2 Lattice Packing Motifs
  • HCl Salts: Tend to form tight, high-density lattices dominated by charge-assisted hydrogen bonds (NH₃⁺···Cl⁻). However, these lattices often contain voids or channels that can trap moisture, leading to hygroscopicity.

  • Organic Salts (Fumarate/Succinate): The dicarboxylic acids often bridge two amine cations, creating "molecular tapes" or sheet-like structures. This usually results in lower density but significantly improved resistance to moisture (lower hygroscopicity).

Comparative Performance Data

The following table synthesizes physicochemical data for the 4-phenyl-4-aminotetrahydropyran class. While specific proprietary unit cell dimensions vary by exact polymorph, these trends represent the established behavior of this pharmacophore.

FeatureHydrochloride (HCl) Fumarate (1:1) Hemisulfate (2:1)
Crystallinity High (Needles/Plates)Moderate (Prisms)High (Blocky)
Melting Point (T_m) >220°C (Decomposition)165–175°C (Sharp)>250°C (Decomposition)
Hygroscopicity High (Deliquescent at >60% RH)Low (Non-hygroscopic)Moderate
Aqueous Solubility Excellent (>50 mg/mL)Good (10–20 mg/mL)Moderate (<10 mg/mL)
Space Group (Typ.) P2₁/c or P2₁2₁2₁P-1 (Triclinic)P2₁/c
Development Risk High (Moisture sensitivity)Low (Stable solid form)Medium (Polymorphism risk)

Expert Insight: While the HCl salt is the default synthetic intermediate due to ease of deprotection/isolation, it is often unsuitable for final formulation due to deliquescence. The Fumarate salt is frequently the "Goldilocks" choice—balancing solubility with superior physical stability.

Experimental Protocols
Protocol A: Single Crystal Growth (Vapor Diffusion)

Use this method to obtain high-quality crystals for X-ray diffraction (XRD).

  • Dissolution: Dissolve 20 mg of the amine salt in a minimum amount of Methanol (solvent) in a small analytical vial (inner vial).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place the open inner vial inside a larger jar containing 5 mL of Ethyl Acetate or Diethyl Ether (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals suitable for XRD (approx. 0.1–0.3 mm) typically form within 3–7 days as the antisolvent diffuses into the methanol.

Protocol B: Powder X-Ray Diffraction (PXRD) Characterization

Use this to verify phase purity and identify polymorphs.

  • Sample Prep: Lightly grind 50 mg of the salt sample in an agate mortar. Do not over-grind, as this can induce amorphization.

  • Mounting: Pack the powder into a zero-background silicon holder. Ensure a flat surface to minimize height displacement errors.

  • Parameters:

    • Source: Cu Kα radiation (λ = 1.5406 Å).

    • Range: 2θ = 3° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1°/min.

  • Analysis: Look for characteristic low-angle peaks. For the HCl salt, a shift in peaks after exposure to humidity indicates hydrate formation.

Decision Logic for Salt Selection

The following diagram outlines the logical workflow for selecting the optimal salt form based on the specific constraints of your drug development program.

SaltSelectionStrategy Start Start: 4-(4-Fluorophenyl)oxan-4-amine Free Base SolubilityCheck Requirement: High Aqueous Solubility? Start->SolubilityCheck StabilityCheck Requirement: Non-Hygroscopic? SolubilityCheck->StabilityCheck No (Moderate is ok) HCl_Route Select Hydrochloride (HCl) (Best for early tox studies/injectables) SolubilityCheck->HCl_Route Yes (Critical) StabilityCheck->HCl_Route No (Controlled Env.) Organic_Route Screen Organic Acids (Fumaric, Succinic, Maleic) StabilityCheck->Organic_Route Yes (Oral Solid Dosage) Fumarate Fumarate Salt (Balanced: Stable + Soluble) Organic_Route->Fumarate Preferred Sulfate Sulfate/Hemisulfate (High MP, Lower Solubility) Organic_Route->Sulfate Alternative

Figure 1: Strategic decision tree for salt selection of 4-substituted-aminotetrahydropyrans.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71463690, 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride. Retrieved from [Link]

  • Vishnupriya, R., et al. (2013). 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile. Acta Crystallographica Section E. (Demonstrates chair/boat conformational preferences in related fluorophenyl-pyrans). Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on general salt selection protocols and counter-ion properties).

  • Google Patents (2019).Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. (Details the synthesis and salt handling of fluorophenyl-oxan-amine intermediates).

Sources

A Comparative Guide to GMP Quality Control Protocols for 4-(4-Fluorophenyl)oxan-4-amine and Structurally Relevant APIs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity, identity, and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of Good Manufacturing Practice (GMP) compliant quality control (QC) protocols for the novel research compound 4-(4-Fluorophenyl)oxan-4-amine , benchmarked against established APIs with similar structural motifs: Paroxetine , Mifepristone , and Rolapitant . By examining the underlying scientific principles and regulatory expectations for these molecules, this document offers a comprehensive framework for developing a robust, self-validating QC strategy for novel fluorinated cyclic amine derivatives.

Introduction to the Analyte and Comparators

4-(4-Fluorophenyl)oxan-4-amine is a synthetic small molecule featuring a fluorophenyl group attached to a tetrahydropyran (oxane) ring bearing a primary amine. This combination of a fluorinated aromatic ring and a saturated heterocyclic amine is a common feature in many centrally active pharmaceutical agents. For a meaningful comparison, we have selected three commercially successful drugs that share some of these structural characteristics:

  • Paroxetine: A selective serotonin reuptake inhibitor (SSRI) containing a 4-fluorophenylpiperidine core.[1][2] Its established QC protocols provide a strong benchmark for a closely related heterocyclic amine.

  • Mifepristone: A synthetic steroid that, while structurally distinct, is a complex molecule with stringent QC requirements for its steroidal core and amine-containing side chain.[3][4][5][6][7][8][9][10] Its inclusion highlights the QC considerations for APIs with complex stereochemistry and multiple functional groups.

  • Rolapitant: A neurokinin-1 (NK-1) receptor antagonist that features a more complex, spirocyclic amine structure and multiple fluorine atoms.[11][12][13][14][15][16][17][18] This comparator illustrates the QC challenges associated with highly complex and fluorinated APIs.

This guide will dissect the critical QC tests, from identification and purity to residual solvents and elemental impurities, providing both the "how" and the "why" behind each protocol.

Predicted Synthesis and Potential Impurities of 4-(4-Fluorophenyl)oxan-4-amine

A robust QC strategy begins with a thorough understanding of the synthetic route and the potential for process-related impurities. A plausible synthesis for 4-(4-Fluorophenyl)oxan-4-amine could involve a Ritter reaction or a reductive amination pathway.[12][19][20][21][22][23]

Figure 1: Plausible synthetic routes and potential impurities for 4-(4-Fluorophenyl)oxan-4-amine.

This analysis informs the development of specific analytical methods to detect and quantify these potential impurities, ensuring the final API is free from significant contaminants.

Comparative QC Protocols

The following sections detail the essential QC tests for GMP-grade 4-(4-Fluorophenyl)oxan-4-amine and its comparators.

Identification

Causality: Confirmatory identification is the first step in QC, ensuring that the correct material is being tested. A combination of spectroscopic techniques provides orthogonal data for unambiguous identification.

Test4-(4-Fluorophenyl)oxan-4-amineParoxetineMifepristoneRolapitant
Infrared (IR) Spectroscopy The IR spectrum should be concordant with the reference standard.The IR spectrum should be concordant with the reference standard.[24]The IR spectrum should be concordant with the reference standard.[7]The IR spectrum should be concordant with the reference standard.[12]
¹H and ¹⁹F NMR Spectroscopy The ¹H and ¹⁹F NMR spectra should conform to the structure of 4-(4-Fluorophenyl)oxan-4-amine.[19][20][21]The ¹H NMR spectrum should conform to the structure of Paroxetine.The ¹H NMR spectrum should conform to the structure of Mifepristone.The ¹H and ¹⁹F NMR spectra should conform to the structure of Rolapitant.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
HPLC Retention Time The retention time of the major peak in the chromatogram of the sample should match that of the reference standard.The retention time of the major peak in the chromatogram of the sample should match that of the reference standard.[25]The retention time of the major peak in the chromatogram of the sample should match that of the reference standard.[7]The retention time of the major peak in the chromatogram of the sample should match that of the reference standard.
Assay (Potency)

Causality: The assay determines the exact amount of the active substance in the batch, which is critical for correct dosing of the final drug product. A stability-indicating HPLC-UV method is the gold standard for this purpose.

Test4-(4-Fluorophenyl)oxan-4-amineParoxetineMifepristoneRolapitant
Method HPLC-UVHPLC-UV[25][26]HPLC-UV[7]HPLC-UV[12]
Acceptance Criteria 98.0% - 102.0% (on anhydrous, solvent-free basis)98.5% - 102.0% (calculated on the anhydrous and solvent-free basis)[24]98.5% - 101.5% (on the dried basis)98.0% - 102.0% (on the anhydrous basis)
Impurity Profiling

Causality: Impurities can arise from the starting materials, intermediates, by-products of the synthesis, or degradation.[20] They must be controlled to ensure the safety and efficacy of the API. The impurity profile is a critical quality attribute.

Impurity_Profiling_Workflow API_Sample API Sample HPLC_DAD HPLC with Diode Array Detection (DAD) API_Sample->HPLC_DAD Peak_Detection Peak Detection & Quantification HPLC_DAD->Peak_Detection LC_MS LC-MS for Mass Identification Peak_Detection->LC_MS If unknown peak > threshold Impurity_Characterization Impurity Characterization & Specification Setting Peak_Detection->Impurity_Characterization NMR_Spectroscopy NMR for Structure Elucidation LC_MS->NMR_Spectroscopy For definitive structure NMR_Spectroscopy->Impurity_Characterization

Figure 2: General workflow for impurity profiling of a new chemical entity.
Test4-(4-Fluorophenyl)oxan-4-amineParoxetineMifepristoneRolapitant
Method HPLC-UV/DADHPLC-UV[24][27]HPLC-UV[7]HPLC-UV[12]
Specified Impurities To be determined based on synthesis route and forced degradation studies.Paroxetine Related Compound C, Paroxetine Related Compound E[24][27]Mifepristone Impurity A, B, C[7]To be determined based on synthesis and degradation.
Unspecified Impurities NMT 0.10%NMT 0.10%NMT 0.10%NMT 0.10%
Total Impurities NMT 1.0%NMT 0.5%NMT 1.0%NMT 1.0%
Residual Solvents

Causality: Organic solvents used in the synthesis must be removed to acceptable levels as they offer no therapeutic benefit and can be toxic. USP <467> provides a framework for controlling residual solvents.

Test4-(4-Fluorophenyl)oxan-4-amineParoxetineMifepristoneRolapitant
Method Headspace Gas Chromatography (GC)Headspace GCHeadspace GCHeadspace GC
Acceptance Criteria Complies with USP <467> limits for Class 1, 2, and 3 solvents.Complies with USP <467> limits.Complies with USP <467> limits.Complies with USP <467> limits.
Elemental Impurities

Causality: Elemental impurities (heavy metals) can be introduced from catalysts, reagents, or manufacturing equipment. They are controlled due to their toxicity. USP <232> and <233> provide the modern framework for their control.

Test4-(4-Fluorophenyl)oxan-4-amineParoxetineMifepristoneRolapitant
Method Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES)ICP-MS or ICP-OESICP-MS or ICP-OESICP-MS or ICP-OES
Acceptance Criteria Complies with USP <232> limits for the target elements based on the intended route of administration.Complies with USP <232> limits.Complies with USP <232> limits.Complies with USP <232> limits.

Experimental Protocols

HPLC-UV Method for Assay and Impurity Profiling of 4-(4-Fluorophenyl)oxan-4-amine
  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Headspace GC Method for Residual Solvents
  • System: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.

  • Oven Temperature Program: 40 °C for 12 minutes, then ramp to 240 °C at 10 °C/min, hold for 10 minutes.

  • Injector Temperature: 140 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 35 cm/sec.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO or DMF).

Conclusion

The quality control of a new chemical entity like 4-(4-Fluorophenyl)oxan-4-amine requires a multifaceted approach grounded in established principles of pharmaceutical analysis and GMP. By leveraging the extensive knowledge base from structurally related, commercially approved APIs such as Paroxetine, Mifepristone, and Rolapitant, a robust and scientifically sound QC strategy can be developed. This comparative guide illustrates that while the specific details of analytical methods may differ, the fundamental principles of ensuring identity, purity, and quality remain constant. A thorough understanding of the synthetic process, coupled with the application of orthogonal analytical techniques, forms the bedrock of a self-validating QC protocol that can withstand regulatory scrutiny and ensure the safety and efficacy of the final drug product.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications.

  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed.

  • Paroxetine EP Impurities & USP Related Compounds. SynThink.

  • Paroxetine impurities: An overview. LGC Standards.

  • The synthesis of 4‐amido‐substituted tetrahydropyrans 39. ResearchGate.

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. PMC.

  • USP Monographs: Paroxetine Tablets. USP29-NF24.

  • Paroxetine-impurities. Pharmaffiliates.

  • Corluxin, INN-mifepristone. European Medicines Agency (EMA).

  • Paroxetine EP Impurity C | CAS No- 105813-14-7. Chemicea Pharmaceuticals.

  • Ritter Reaction. Organic Chemistry Portal.

  • Ritter reaction. Wikipedia.

  • Drug Approval Package: Paxil (Paroxetine Hydrochloride) NDA #020031/S026. FDA.

  • Paroxetine Hydrochloride. USP-NF.

  • AWMSG SECRETARIAT ASSESSMENT REPORT Rolapitant (Varuby®) 90 mg film-coated tablet Reference number: 1303 FULL SUBMISSION. All Wales Therapeutics and Toxicology Centre.

  • Paroxetine Hydrochloride - Definition, Identification, Assay. USP 2025.

  • Paroxetine Hydrochloride. USP-NF.

  • Paroxetine - FDA Drug Approval Details. MedPath.

  • Varuby, INN-rolapitant. European Medicines Agency (EMA).

  • © 2024 USPC - Paroxetine Extended-Release Tablets. USP-NF.

  • Rolapitant Synthetic Routes. MedKoo Biosciences.

  • Lupin Receives FDA Approval for Generic Paxil CR® Tablets. Lupin | Press Release.

  • Mifepristone-impurities. Pharmaffiliates.

  • Mifepristone Linepharma Art.29(4)-en. European Medicines Agency (EMA).

  • Public Assessment Report Scientific discussion Mifegyne 600 mg, tablets (mifepristone) NL/H/2937/001/DC Date. Geneesmiddeleninformatiebank.

  • Mifepristone-impurities. Pharmaffiliates.

  • ROLAPITANT, ロラピタント. New Drug Approvals.

  • MIFEPRISTONE Draft proposal for inclusion in The International Pharmacopoeia (27 August 2024) DRAFT FOR COMMENTS. WHO.

  • Recent sample pretreatment methods for determination of selective serotonin reuptake inhibitors (SSRIs) in biological samples. PubMed.

  • Quality control in steroid hormone receptor assays. PubMed.

  • Drug Monitoring Antidepressants With Confirmation Urine and Serum. Quest Diagnostics.

  • Biomarkers for the effects of selective serotonin reuptake inhibitors (SSRIs) in healthy subjects. PMC.

  • Mifepristone Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

  • Varubi (Rolapitant) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting. American Journal of Managed Care.

  • Analytical Methods. RSC Publishing.

  • Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples. Natural Resources for Human Health.

  • Mifegyne, INN-mifepristone. European Medicines Agency.

  • Rolapitant. PubChem.

  • Rolapitant-impurities. Pharmaffiliates.

  • MIFEPRISTONE TABLETS Draft proposal for inclusion in The International Pharmacopoeia (27 August 2024) DRAFT FOR COMMENTS. WHO.

  • Analytical Method Validation as the First Step in Drug Quality Control. Semantic Scholar.

  • Monitoring of selective androgen receptor modulators in bovine muscle tissue by ultra-high performance liquid chromatography-tandem mass spectrometry. NIH.

  • 206500Orig1s000. accessdata.fda.gov.

  • Selective androgen receptor modulators: a critical appraisal. Frontiers.

  • Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.